molecular formula C8H9N3O B3040371 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine CAS No. 193683-64-6

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

カタログ番号: B3040371
CAS番号: 193683-64-6
分子量: 163.18 g/mol
InChIキー: XURIMTZPPOXJBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (CAS 193683-64-6) is a high-value nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This fused heterocycle features an imidazo[1,2-a]pyrimidine core, a privileged scaffold recognized for its wide spectrum of pharmacological activities and presence in several preclinical drug candidates. The compound is of particular interest for developing novel anti-inflammatory agents. Research indicates that pyrimidine derivatives can exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The imidazo[1,2-a]pyrimidine scaffold has also been specifically investigated for anti-inflammatory activity . Furthermore, this chemical class shows promising antiviral potential. Imidazo[1,2-a]pyrimidine derivatives have been explored as potential treatments for viruses including SARS-CoV-2, with molecular docking studies suggesting they may act by binding to key viral entry proteins like the spike protein and human ACE2 receptor . The broader structural class has demonstrated activity against other viruses such as HIV and hepatitis C . Researchers utilize this compound as a key synthetic intermediate or precursor for further chemical modification. Its structure allows for diverse derivatization, facilitating the exploration of structure-activity relationships (SAR) to optimize biological activity and physicochemical properties . The compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-5-2-7-6-11-4-1-3-9-8(11)10-7/h1,3-4,6,12H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIMTZPPOXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3] This guide focuses on a specific derivative, 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, a molecule of interest for its potential to modulate biological targets through hydrogen bonding and improved aqueous solubility conferred by the hydroxyethyl moiety.

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development. These properties—such as solubility, lipophilicity, stability, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. While extensive data on the exact title compound is not consolidated in existing literature, this guide provides a comprehensive profile by synthesizing information from the parent imidazo[1,2-a]pyrimidine core, analyzing structurally related analogs, and outlining robust experimental protocols for empirical determination.[4][5] This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical methodologies for the investigation of this promising molecule.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine molecule consists of a bicyclic aromatic system, the imidazo[1,2-a]pyrimidine core, substituted at the 2-position with a hydroxyethyl group. This substitution is critical, as the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological macromolecules and its solubility profile.

Caption: Chemical structure of the title compound.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₈H₉N₃O(Calculated)
Molecular Weight 163.18 g/mol (Calculated)
IUPAC Name 2-(imidazo[1,2-a]pyrimidin-2-yl)ethan-1-ol(Nomenclature)
Parent CAS Number 274-95-3 (for Imidazo[1,2-a]pyrimidine)[6]
Appearance Predicted to be a light yellow to brown solid at room temperature.[5][7]

Synthesis and Spectroscopic Characterization

The synthesis of imidazo[1,2-a]pyrimidine derivatives is well-established, most commonly proceeding via the condensation of 2-aminopyrimidine with an α-halocarbonyl compound, a reaction pioneered by Chichibabin.[8][9] For the title compound, a logical synthetic approach involves the reaction of 2-aminopyrimidine with a suitable 3-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.

Caption: Proposed workflow for the synthesis.

Spectroscopic Profile (Predicted)

The structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. Based on the analysis of the parent scaffold and related derivatives, the following spectral characteristics are anticipated.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.8-9.0 (dd, 1H, pyrimidine H), ~8.5-8.7 (dd, 1H, pyrimidine H), ~7.8-8.0 (s, 1H, imidazole H), ~7.0-7.2 (m, 1H, pyrimidine H), ~4.8-5.0 (t, 1H, -OH), ~3.8-4.0 (t, 2H, -CH₂-O), ~3.0-3.2 (t, 2H, Ar-CH₂-). The exact shifts for the pyrimidine protons are sensitive to substitution.[3][10]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~150-155 (imidazole C2), ~145-150 (pyrimidine C), ~135-140 (pyrimidine CH), ~110-125 (imidazole and pyrimidine CHs), ~60 (HO-CH₂), ~35 (Ar-CH₂).[3][11]
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3400-3200 (broad, O-H stretch), ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1640 (C=N stretch), ~1500-1400 (C=C aromatic ring stretches).[11]
Mass Spec. (ESI+) m/z: 164.08 [M+H]⁺, 186.06 [M+Na]⁺.

Key Physicochemical Parameters and Protocols

Aqueous Solubility

The interplay between the hydrophobic bicyclic core and the hydrophilic hydroxyethyl sidechain dictates the molecule's solubility. The hydroxyl group is expected to enhance aqueous solubility compared to the unsubstituted parent compound, a favorable attribute for drug development.[5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The causality here is that 24 hours is typically sufficient for most drug-like molecules to achieve saturation.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The protocol is self-validating by ensuring the presence of undissolved solid at the end of the experiment, confirming that the measured concentration represents the true saturation solubility.

G Workflow for Solubility Measurement A Add excess solid to buffer (pH 7.4) B Agitate for 24h at constant temp A->B C Centrifuge to separate solid/liquid B->C D Sample and dilute supernatant C->D E Quantify concentration via HPLC-UV D->E

Sources

Engineering the Imidazo[1,2-a]pyrimidine Scaffold: The Therapeutic Potential and Synthetic Dynamics of Hydroxyethyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyrimidine derivatives are highly versatile, nitrogen-bridged bicyclic heterocycles that function as synthetic bioisosteres of naturally occurring purines. This structural mimicry allows them to interact with a multitude of biological targets, including kinases, cyclooxygenases, and fungal enzymes[1]. Among the various functionalizations, the incorporation of a hydroxyethyl moiety—either directly onto the core or via an aliphatic linker—has emerged as a critical strategy in medicinal chemistry. The hydroxyethyl group modulates the physicochemical properties of the scaffold, enhancing aqueous solubility, altering the topological polar surface area (TPSA), and providing a flexible hydrogen-bond donor/acceptor pair essential for target anchoring[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the rational design, self-validating synthetic protocols, and therapeutic applications of imidazo[1,2-a]pyrimidine hydroxyethyl derivatives.

Mechanistic Rationale & Target Engagement

In drug design, the hydroxyethyl group is rarely a passive bystander. Its inclusion is a calculated move to exploit specific binding pocket microenvironments:

  • Antimicrobial & Antifungal Activity: Derivatives such as 3-(2,2,2-trichloro-1-hydroxyethyl)-imidazo[1,2-a]pyrimidine demonstrate pronounced express antifungal effects, particularly against Candida albicans[3]. The trichloro group drives lipophilic penetration through the fungal cell membrane, while the hydroxyethyl group engages in hydrogen bonding within the active site of ergosterol biosynthesis enzymes.

  • Neuroimaging (Tau PET Tracers): In the diagnosis of Alzheimer's disease, benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are utilized as tau-specific PET imaging biomarkers[4]. The integration of a deuterated hydroxyethyl chain (e.g., ethan-1,1-d2-1-ol) is a strategic choice to prevent rapid in vivo metabolism[5]. The kinetic isotope effect imparted by the deuterium atoms stabilizes the molecule long enough for effective radiolabeling and subsequent brain imaging.

  • Anti-inflammatory Agents: Hydroxyethyl pyrimidine precursors are critical intermediates in synthesizing imidazo[1,2-a]pyrimidine analogs that selectively inhibit COX-2, mitigating inflammatory pathways without the gastric toxicity associated with traditional NSAIDs[6].

Visualizing the Pharmacological Network

MOA Core Imidazo[1,2-a]pyrimidine Hydroxyethyl Scaffold Hbond H-Bonding & Solubility (Hydroxyethyl Group) Core->Hbond Purine Purine Bioisosterism (Bicyclic Core) Core->Purine Fungal Ergosterol Biosynthesis Inhibition (Antifungal) Hbond->Fungal Target Anchoring Tau Tau Protein Binding (PET Imaging Tracer) Hbond->Tau Kinetic Stability (if deuterated) COX COX-2 Inhibition (Anti-inflammatory) Hbond->COX Active Site Binding Purine->Fungal Enzyme Mimicry Purine->Tau Plaque Affinity Purine->COX Scaffold Fit

Fig 1: Pharmacological pathways of imidazo[1,2-a]pyrimidine hydroxyethyl derivatives.

Quantitative Pharmacological Data

To facilitate comparative analysis, the biological properties and applications of key hydroxyethyl-functionalized imidazo[1,2-a]pyrimidines are summarized below.

Compound DesignationPrimary Indication / TargetKey Structural FeatureBiological Activity / Yield
3-(2,2,2-trichloro-1-hydroxyethyl)-imidazo[1,2-a]pyrimidine Antifungal (Candida albicans)Direct C3-hydroxyethylation with lipophilic CCl3 groupExpress fungistatic and fungicidal effect[3]
2-(1-(benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethan-1,1-d2-1-ol Alzheimer's Disease (Tau PET Imaging)Deuterated hydroxyethyl chain on piperidine linker>97.9% HPLC purity, >95% deuterium incorporation[5]
5-(β-hydroxyethyl)pyrimidine-derived imidazo[1,2-a]pyrimidines Anti-inflammatory (COX-2)Adjacent aryl moieties with hydroxyethyl precursorSelective COX-2 inhibition[6]
7-[(3,5-dimethoxyphenyl)amino]-5-[(2-hydroxyethyl)amino]imidazo[1,2-a]pyrimidine-8-carboxamide Kinase InhibitionHydroxyethylamino substituent at C5High target affinity (ChEMBL519131)[7]

Synthetic Methodologies: A Self-Validating Approach

Chemical synthesis must go beyond merely mixing reagents; it requires an understanding of the thermodynamic and kinetic drivers of each step. The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure reproducibility and structural integrity.

Protocol 1: Synthesis of 3-(2,2,2-trichloro-1-hydroxyethyl)-imidazo[1,2-a]pyrimidine

This two-step protocol leverages electrophilic aromatic substitution to functionalize the electron-rich C3 position of the imidazo[1,2-a]pyrimidine core[3].

Step 1: Core Cyclization (Method A)

  • Procedure: Dissolve 0.5 mol of pyrimidin-2-amine in 200 mL of absolute ethanol. Add 100.0 g of a 50% aqueous chloroacetaldehyde solution. Reflux the reaction mixture at 110°C under a continuous argon atmosphere for 30 hours[3].

  • Causality: Ethanol serves as a protic solvent that stabilizes the transition state during the initial nucleophilic attack of the exocyclic amine onto the aldehyde. The argon atmosphere is critical; it prevents the oxidative degradation of the intermediate enamine at elevated temperatures.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate as the eluent. The complete disappearance of the pyrimidin-2-amine spot (Rf ~0.3) and the emergence of the imidazo[1,2-a]pyrimidine spot (Rf ~0.1) validates the successful formation of the bicyclic core[3].

  • Workup: Remove the solvent in vacuo and neutralize the residue with a 40% aqueous K2CO3 solution to isolate the free base[3].

Step 2: Hydroxyethylation via Electrophilic Addition

  • Procedure: React the isolated imidazo[1,2-a]pyrimidine with chloral (trichloroacetaldehyde) in glacial acetic acid[3].

  • Causality: Glacial acetic acid acts dually as a solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygen of chloral, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates a highly regioselective electrophilic attack by the C3 carbon of the imidazo[1,2-a]pyrimidine ring, which is the most nucleophilic site on the heterocycle due to electron donation from the bridgehead nitrogen.

  • Self-Validation: Confirm the structure via 1H NMR spectroscopy. The appearance of a distinct methine proton signal adjacent to the hydroxyl and trichloromethyl groups validates the formation of the 1-hydroxyethyl linkage.

Synthesis N1 2-Aminopyrimidine + Chloroacetaldehyde N2 Cyclization (Ethanol, 110°C, Argon) N1->N2 N3 QC Check: TLC (Rf 0.3 -> 0.1) N2->N3 Self-Validation N4 Imidazo[1,2-a]pyrimidine Intermediate N3->N4 Pass N5 Electrophilic Addition (+ Chloral in Acetic Acid) N4->N5 N6 3-(2,2,2-trichloro-1-hydroxyethyl)- imidazo[1,2-a]pyrimidine N5->N6 Regioselective C3 Attack

Fig 2: Synthetic workflow and validation for C3-hydroxyethyl imidazo[1,2-a]pyrimidines.

Protocol 2: Synthesis of Deuterated Hydroxyethyl Precursors for PET Imaging

For advanced clinical applications, such as Alzheimer's diagnostics, isotopic labeling of the hydroxyethyl group is required to extend the molecule's biological half-life[5].

Step 1: Reduction with Lithium Aluminium Deuteride (LiAlD4)

  • Procedure: In a reactor under nitrogen equipped with overhead agitation, charge anhydrous THF and the corresponding ester precursor (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate). Slowly add LiAlD4 at 0°C, then allow the mixture to warm to room temperature[5].

  • Causality: LiAlD4 is selected over catalytic D2 gas hydrogenation because it guarantees a highly specific, stoichiometric transfer of deuterium to the carbonyl carbon, avoiding the isotopic scrambling often seen with transition metal catalysts. The low initial temperature controls the exothermic hydride transfer, preventing over-reduction or cleavage of the piperidine ring.

  • Self-Validation (In-Process Control): Post-workup, analyze the product via HPLC-MS. The target compound, 2-(1-(benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethan-1,1-d2-1-ol, must exhibit a mass shift of +2 Da compared to the non-deuterated standard, with an HPLC purity of ≥97.9%[5]. This strict purity threshold validates the batch for subsequent 18F-radiolabeling.

Conclusion

The functionalization of imidazo[1,2-a]pyrimidines with hydroxyethyl derivatives is a masterclass in rational drug design. By carefully manipulating the electronic and steric properties of the scaffold, researchers can direct these molecules toward highly specific therapeutic targets—from disrupting fungal cell walls to mapping neurodegenerative plaques in the human brain. The rigorous, self-validating synthetic protocols outlined herein ensure that these complex molecules can be produced with the high fidelity required for advanced preclinical and clinical development.

References[3] SYNTHESIS AND STUDY OF DERIVATIVES IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIFUNGAL AGENTS. nuph.edu.ua. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNiplx55KseRNX4KUvZWb-xPLeibxdDzdcYgabcA0f230H6qVjvP1zXmjUfHtTzY7rbccuB-YJ27XUiF_0QO2t-xX6xXAmvOm6N_d0MVFhqgEpqudknjT9yPD1VsnHU0of_cAbM4LHRA6AESUuCvTHIa6hNY28QYibfw6Gi-6Vakk=[6] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYRvyFkzw0f5j5SBYAhTgCMK3YPYXr1dNJihKGZsM-COrLgk4EqUeIelCyEXYqVTPokWT7kh5Hs9wiDaf7Fl0d8Q7ngiAT3huDLYrubV75QNzrQs0aHV_6HizLGkLa5ckg84qPiDJ8IE9aPxwKw1PxCQ0i3LSmG3O_[1] Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_QYfFq4lCduOfcx7VMF13clwcvC3PoRLmrGkMnImswJGCLJB029QPhVcdAG7n4w-x9GC48TUYLo6G2OuExou1ZBvejN4Qk6AEg1kieYKmijeetGoSjj8OOomIXcmI0K2J9K9[7] CHEMBL519131 | Imidazo[1,2-c]pyrimidine Derivatives: A Promising Therapeutic. ontosight.ai. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0GppIu3MrU54Dobov7qb5-L--3veM95LrVVpZOShhDXa62OiXdCh2aqTlZnxcv5JNx1fVaXtrXi5TeYl5auQBDIpqCcKyFsiemOsM0aoOibZwKlSh4hjhXkSGiFPC3a_h_tcocAWQP41UH-GViA8mJbZFzy0xn0_pdWUGtQK5Ty1ynk-e9Rt4c16_fkg-91gZqye3M-9UtYdSnmfTsZo-vWM52Yc=[5] EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQP6OggToR4nr2Wa6pl_37EPzfUmQjTZMInQZQzZxUcQEkXh5MWUfv4ub3wMC6cdhhN05sWFmozb4ypbvyKh4JOWCVsgQlEGHm9xSbJaUYsysAtgVZAEstoNSXEGQh98wc16FUg1PjyD3xgPqGmlvwktmvhNErMMkruQ==[4] SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES - EP 3966215 B1. European Patent Office. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEHlwHqStQAwiMaw-UG7wpRQMRON2O06SP4iS8t71tjCTDiLSkuALrNMpvECUoQ6_3jfGhNjV2Ws82s22oVxXW3JMtqKwDu89Ozqdw_fGTPFNSrFNBEYDvTVHJ5H8wZjgaSclJqLXAvVPd5oLVnK0u5_WDF1APVzlPxLfJOydlOObqwD2WdKntdHU9lcA[2] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0SrObA7O0hP9Cb8b8zNh7A8VWymKefPLrkRFCWxb5Py9ypwBIkPxUAJ5jyLZoIyH8VnvfOHomYAUMhE-dDa0TyewA2d7qjG5hB8AAz7QX7oOivzKh3qKDFrCdw5X8ZfFwWQaFTwQrRbpM6rm8

Sources

Technical Guide: Biological Activity & Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine bases of DNA and RNA. This bicyclic heteroaromatic system serves as a versatile template for designing bioactive ligands with high affinity for diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

This guide provides a technical deep-dive into the biological profile of this scaffold, moving beyond generic descriptions to focus on three critical therapeutic vectors: GABAergic modulation (Neurology) , Kinase inhibition (Oncology) , and Viral Entry Inhibition (Infectious Disease) . It includes validated synthetic protocols, mechanistic signaling pathways, and quantitative SAR (Structure-Activity Relationship) data to support experimental design.

Part 1: Chemical Architecture & Synthesis

The Purine Bioisostere Concept

The imidazo[1,2-a]pyrimidine core is a 5,6-fused system containing a bridgehead nitrogen. Its planar topology and hydrogen bond acceptor/donor capabilities allow it to mimic the adenine core of ATP, making it an exceptional scaffold for ATP-competitive kinase inhibitors . Furthermore, its lipophilicity profile allows for blood-brain barrier (BBB) penetration, essential for its class of anxiolytic drugs.

Validated Synthetic Protocol

While modern multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) exist, the Chichibabin condensation remains the most robust method for generating the core scaffold with high regioselectivity.

Protocol: Condensation of 2-Aminopyrimidine with


-Haloketones 
  • Objective: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

  • Reagents: 2-Aminopyrimidine (1.0 eq), 2-Bromoacetophenone (1.0 eq), Ethanol (Solvent), Sodium Bicarbonate (

    
    ).
    
  • Mechanism: Nucleophilic attack of the ring nitrogen on the

    
    -carbon of the ketone, followed by cyclization and dehydration.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-aminopyrimidine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Neutralization: Cool the reaction mixture. If hydrobromide salt precipitates, filter it. Neutralize the filtrate/suspension with saturated aqueous

    
     to pH 8.
    
  • Precipitation: The free base typically precipitates upon neutralization.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, DCM/MeOH gradient).

SynthesisWorkflow Start Reagents: 2-Aminopyrimidine + alpha-Haloketone Reflux Reflux in Ethanol (6-8 Hours, 78°C) Start->Reflux Nucleophilic Attack Neutralize Neutralize with NaHCO3 (pH 8) Reflux->Neutralize Cyclization & Dehydration Purify Recrystallization (EtOH/Water) Neutralize->Purify Precipitation Product Final Scaffold: Imidazo[1,2-a]pyrimidine Purify->Product Yield: 70-90%

Caption: Figure 1.[1][2] Standard Chichibabin condensation workflow for imidazo[1,2-a]pyrimidine synthesis.

Part 2: Neurological Applications (GABAergic System)

Mechanism of Action

Imidazo[1,2-a]pyrimidines are potent positive allosteric modulators (PAMs) of the GABA-A receptor. Unlike benzodiazepines which have a broad affinity, specific derivatives like Divaplon and Fasiplon show selectivity for specific


-subunits, potentially offering anxiolytic effects with reduced sedation or dependence liability.
  • Binding Site: They bind to the benzodiazepine site (interface of

    
     and 
    
    
    
    subunits).
  • Effect: conformational change increasing the frequency of chloride channel opening in response to GABA.

Key Clinical Compounds[3]
  • Divaplon: Anxiolytic/Anticonvulsant.

  • Fasiplon: Studied for anxiety; demonstrates high affinity for the benzodiazepine receptor.

GABAPathway Ligand Imidazo[1,2-a]pyrimidine (e.g., Divaplon) Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Binds High Affinity Conform Conformational Change (Allosteric Modulation) Receptor->Conform Modulates Channel Chloride (Cl-) Channel Opening Frequency Increases Conform->Channel Potentiates GABA Hyperpol Neuronal Hyperpolarization (Inhibition) Channel->Hyperpol Cl- Influx Effect Clinical Outcome: Anxiolysis / Anticonvulsant Hyperpol->Effect Dampens Excitability

Caption: Figure 2.[3][4] Mechanism of GABA-A receptor modulation by imidazo[1,2-a]pyrimidine ligands.

Part 3: Oncology (Kinase Inhibition)

CDK2 and PI3K Targeting

The scaffold is a potent ATP-competitive inhibitor. In CDK2 (Cyclin-Dependent Kinase 2) inhibition, the nitrogen at position 1 and the amino group (if present at C2/C3) often form a "hinge binder" motif, mimicking the adenine of ATP.

  • Selectivity: Substitution at the C3, C5, and C7 positions dictates selectivity between CDK isoforms and other kinases like PI3K.

  • SAR Insight: Bulky hydrophobic groups at C3 often occupy the "gatekeeper" region of the kinase pocket, enhancing potency.

Structure-Activity Relationship (SAR) Summary
PositionSubstitution TypeBiological EffectMechanism
C-2 Phenyl / HeteroarylCritical for Potency Pi-stacking interactions within the active site.
C-3 Acyl / Amide / HalogenSelectivity Switch Dictates affinity for specific kinase pockets (e.g., CDK2 vs. EGFR).
C-5 Methyl / EthylSteric Fit Small alkyl groups (as seen in Divaplon) optimize fit; large groups may clash.
C-7 Electron Donating (OMe)Electronic Tuning Increases electron density on the ring, affecting H-bond acceptor strength of N1.
Experimental Protocol: MTT Cell Viability Assay

To validate anticancer activity, the MTT assay is the standard first-line screen.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add imidazo[1,2-a]pyrimidine derivatives at graded concentrations (0.1

    
    M – 100 
    
    
    
    M). Include DMSO control (<0.5%).
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 4: Infectious Diseases (Antiviral & Antimicrobial)[3][5][6]

Antiviral Activity (Influenza & SARS-CoV-2)

Recent studies highlight the scaffold's potential in blocking viral entry.[5]

  • Influenza A: Derivatives have been shown to bind to Hemagglutinin (HA) , preventing the conformational change required for viral fusion with the host membrane.[6][7]

  • SARS-CoV-2: In silico and preliminary in vitro data suggest potential to disrupt the Spike Protein-ACE2 interface, though this is an emerging area requiring further validation.

Antimicrobial Mechanism

Derivatives bearing cationic side chains or specific aryl substitutions exhibit activity against Candida albicans and Gram-positive bacteria. The mechanism often involves DNA intercalation or disruption of cell wall synthesis , leveraging the planar nature of the scaffold.

ViralInhibition Virus Influenza Virus (Hemagglutinin HA) Binding Binding to Stem Region of HA Virus->Binding Target Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->Binding Interacts FusionBlock Inhibition of Membrane Fusion Binding->FusionBlock Stabilizes Prefusion State EntryBlock Viral Entry Blocked FusionBlock->EntryBlock Prevents Infection

Caption: Figure 3. Antiviral mechanism: Inhibition of Influenza A Hemagglutinin-mediated fusion.[6]

Part 5: References

  • Imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 2022. Link

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 2014. Link

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 2022.[7] Link

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists. Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Divaplon (PubChem Compound Summary). National Center for Biotechnology Information. Link

Sources

The Strategic Role of 2-Hydroxyethyl Substitution in Imidazo[1,2-a]pyrimidine Pharmacophores: Mechanisms, SAR, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a highly privileged, nitrogen-rich bicyclic pharmacophore that has demonstrated profound utility across oncology, infectious disease, and neurology [1]. However, the inherent lipophilicity and planar geometry of the unsubstituted core often lead to poor aqueous solubility, suboptimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and off-target promiscuity.

Through rigorous structure-activity relationship (SAR) campaigns, the introduction of a 2-hydroxyethyl moiety —often via an amino or ether linkage at the C-5 or C-7 positions—has emerged as a transformative structural modification. This technical whitepaper dissects the causality behind this substitution, detailing how it modulates thermodynamic solubility, dictates precise kinase hinge-region engagement, and serves as a critical vector in the design of next-generation molecular glues and targeted inhibitors [2][3].

Mechanistic Rationale: Why the 2-Hydroxyethyl Group?

As a Senior Application Scientist, I approach pharmacophore optimization not as a trial-and-error exercise, but as a system of rational biophysical engineering. The 2-hydroxyethyl group (


) provides three distinct mechanistic advantages:
  • Dual Hydrogen-Bonding Capacity: The terminal hydroxyl group acts as both a hydrogen-bond donor and acceptor. In the context of Cyclin-Dependent Kinases (e.g., CDK2), the oxygen atom accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Leu83), while the proton is oriented toward the solvent front, displacing high-energy, entropically restricted water molecules [2].

  • Physicochemical Tuning (ADMET): The highly lipophilic nature of the imidazo[1,2-a]pyrimidine core often results in LogP values exceeding 4.0, leading to hERG liability and poor oral bioavailability. The hydrophilic 2-hydroxyethyl chain reduces the LogP by approximately 1.0–1.5 units, pulling the molecule back into optimal "Lipinski Rule of 5" space and dramatically increasing thermodynamic aqueous solubility [1][4].

  • Solid-State Packing and Molecular Glues: Recent crystallographic data reveals that the flexible ethyl linker allows the hydroxyl group to participate in intermolecular H-bonded dimers in the solid state [4]. In solution, this flexibility is crucial for the ternary complex formation required by Cereblon (CRBN)-recruiting molecular glue degraders, such as those targeting CK1

    
    [3].
    

Target Engagement & Signaling Pathway

To visualize how the 2-hydroxyethyl substitution drives target engagement, we map the biophysical interaction pathway below. The substitution acts as a thermodynamic bridge between the hydrophobic core of the kinase and the bulk solvent.

G A Imidazo[1,2-a]pyrimidine Hydrophobic Core B 2-Hydroxyethyl Substitution A->B Functionalization C Kinase Hinge Region (e.g., Leu83 H-Bond) B->C H-Bond Acceptor D Solvent Front Displacement B->D H-Bond Donor E High-Affinity Target Engagement C->E Anchoring D->E Entropic Gain

Fig 1: Mechanistic pathway of target engagement driven by 2-hydroxyethyl substitution.

Quantitative SAR Analysis

The impact of the 2-hydroxyethyl substitution is best understood through comparative quantitative data. The table below aggregates typical SAR profiling results for a generic CDK2-targeted imidazo[1,2-a]pyrimidine series, demonstrating the causality between functional group selection and pharmacological output[2][4].

Compound VariantSubstitution at C-7CDK2 IC

(nM)
CDK1 IC

(nM)
Aqueous Sol. (

g/mL)
cLogP
Core Scaffold

1,2502,100< 5.03.8
Alkyl Control

8401,500< 2.04.3
Target Lead

12 850 > 180.0 2.1
Morpholino

28620> 120.02.6

Insight: The transition from an ethyl group to a 2-hydroxyethyl group results in a ~70-fold increase in CDK2 potency. This is not due to steric bulk, but rather the establishment of a critical hydrogen-bonding network that also confers >70-fold selectivity over the closely related CDK1 isoform.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in causality to prevent false positives and ensure phase-pure material generation.

Protocol A: Nucleophilic Aromatic Substitution (S Ar) of 2-Hydroxyethylamine

Objective: Synthesize 7-((2-hydroxyethyl)amino)imidazo[1,2-a]pyrimidine from a halogenated precursor.

  • Reactant Assembly: Dissolve 1.0 eq of 7-chloroimidazo[1,2-a]pyrimidine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during S

      
      Ar, accelerating the reaction rate on the electron-deficient pyrimidine ring.
      
  • Nucleophile & Base Addition: Add 1.5 eq of 2-aminoethanol, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct, driving the reaction forward without competing with 2-aminoethanol for the electrophilic center due to its severe steric hindrance.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert N

    
     atmosphere.
    
    • Causality: The imidazo-pyrimidine core possesses a high activation energy barrier for substitution; thermal energy is required. N

      
       prevents the oxidative degradation of the amine at elevated temperatures.
      
  • Purification (Crucial Step): Concentrate the crude mixture under reduced pressure and purify via Preparative RP-HPLC (C18 column, H

    
    O/MeCN gradient with 0.1% TFA).
    
    • Causality: S

      
      Ar reactions on multi-halogenated heterocycles can yield regioisomers. RP-HPLC ensures the isolation of the phase-pure 7-substituted isomer, preventing skewed biological assay results.
      
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Validate the target engagement and IC


 of the synthesized 2-hydroxyethyl derivative.
  • Buffer Preparation: Prepare 1X Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij35).
    
    • Causality: HEPES maintains physiological pH. Mg

      
       is an essential cofactor that coordinates the ATP phosphates. Brij35 (a non-ionic surfactant) prevents the highly lipophilic compounds from non-specifically adsorbing to the microplate walls, which would artificially inflate the apparent IC
      
      
      
      .
  • Compound Serial Dilution: Perform 3-fold serial dilutions of the compound in 100% DMSO, then dilute 1:100 into the assay buffer.

    • Causality: This two-step dilution ensures that the final DMSO concentration remains constant (1%) across all wells. Fluctuating DMSO levels can denature the kinase, leading to false-positive inhibition.

  • Pre-Incubation: Combine the kinase, fluorescently labeled substrate, and compound. Incubate for 15 minutes at room temperature before adding ATP.

    • Causality: Many 2-hydroxyethyl substituted compounds are slow-binding, ATP-competitive inhibitors. Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase hinge region before the competitive endogenous ligand (ATP) is introduced.

  • Reaction & Detection: Initiate the reaction with ATP. After 60 minutes, quench the reaction with 20 mM EDTA and read the TR-FRET signal.

    • Causality: EDTA rapidly chelates the Mg

      
       cofactor, instantly halting all kinase catalytic activity. This ensures an accurate, synchronized endpoint measurement across the entire 384-well plate.
      

Workflow Visualization

The integration of chemical synthesis and biological validation is a continuous feedback loop. The DOT diagram below illustrates the critical path from precursor to lead selection.

Workflow S1 1. Halogenated Precursor Synthesis S2 2. S_NAr Substitution (2-Aminoethanol, DIPEA, 90°C) S1->S2 S3 3. RP-HPLC Purification (Regioisomer Separation) S2->S3 S4 4. TR-FRET Kinase Assay (Target Engagement) S3->S4 S5 5. ADMET & LogP Profiling S4->S5 S5->S2 SAR Feedback Loop S6 Lead Optimization Candidate S5->S6

Fig 2: Self-validating synthetic and biological evaluation workflow for imidazo-pyrimidines.

Conclusion & Future Perspectives

The 2-hydroxyethyl substitution is far more than a simple solubilizing tag; it is a highly engineered biophysical vector. By strategically deploying this moiety on the imidazo[1,2-a]pyrimidine scaffold, medicinal chemists can simultaneously solve ADMET liabilities and dictate precise target engagement within kinase hinge regions and molecular glue ternary complexes. As the field moves toward targeted protein degradation (PROTACs and molecular glues), the 2-hydroxyethyl group will continue to serve as a critical solvent-exposed linker attachment point, ensuring that these complex molecules maintain drug-like properties.

References

  • Kumar, R., Singh, R., et al. "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes." ACS Omega, 2023.[Link]

  • Coxon, C. R., et al. "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines." Journal of Medicinal Chemistry, 2017.[Link]

  • "Development of Potent and Selective CK1α Molecular Glue Degraders." bioRxiv, 2024.[Link]

  • "Investigation of Weak Noncovalent Interactions Directed by the Amino Substituent of Pyrido- and Pyrimido-[1,2-a]benzimidazole-8,9-diones." ACS Omega (via PMC), 2023.[Link]

Metabolic Stability of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Assessment

The molecule 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine represents a classic "fragment-like" scaffold often encountered in early-stage kinase inhibitor or GABA-A ligand discovery.[1] While the fused heterocyclic core offers desirable physicochemical properties (hydrogen bond acceptor capabilities, moderate lipophilicity), it presents a bifurcated metabolic risk profile that often leads to high in vivo clearance despite promising in vitro microsomal data.

The Critical Insight: Standard high-throughput screening using Liver Microsomes (RLM/HLM) often yields false negative clearance predictions for this scaffold.[1] This is because the imidazo[1,2-a]pyrimidine core is a privileged substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme absent in standard microsomal preparations.

This guide details the structural liabilities of this molecule, maps its predictive metabolic pathways, and provides a validated experimental framework to assess its true stability.

Structural Analysis & Metabolic Liabilities[2]

To understand the stability profile, we must deconstruct the molecule into its two pharmacophores: the electron-deficient heteroaromatic core and the polar aliphatic side chain.

A. The Core: Imidazo[1,2-a]pyrimidine

Unlike its analog imidazo[1,2-a]pyridine (found in Zolpidem), the pyrimidine variant contains an additional nitrogen atom at position 8.[1][2]

  • Electronic State: The ring system is electron-deficient.

  • Primary Liability (Cytosolic): The carbon atoms adjacent to the bridgehead nitrogens (specifically C-5 and C-7) are highly susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO). This results in the formation of an oxo-metabolite (lactam).

  • Secondary Liability (Microsomal): While less prone to oxidative metabolism than electron-rich rings, the C-3 position on the imidazole ring remains a potential site for CYP450-mediated electrophilic attack (hydroxylation), especially if the ring is otherwise unsubstituted.

B. The Side Chain: 2-Hydroxyethyl Group

The primary alcohol tail (


) acts as a metabolic "soft spot," offering a high-clearance handle independent of the core.[1]
  • Phase I Oxidation: Rapid conversion to the aldehyde and subsequently the carboxylic acid via Alcohol Dehydrogenase (ADH) or CYP2E1/CYP3A4.[1]

  • Phase II Conjugation: Direct O-glucuronidation by UGT enzymes (e.g., UGT1A1, UGT2B7), significantly increasing polarity and facilitating renal excretion.[1]

Predictive Metabolic Pathways (Visualization)

The following diagram maps the divergent metabolic fates of the molecule, distinguishing between Microsomal (CYP/UGT) and Cytosolic (AO/ADH) pathways.[1]

MetabolicPathways cluster_legend Compartment Specificity Parent 2-(2-Hydroxyethyl) imidazo[1,2-a]pyrimidine AO Aldehyde Oxidase (Cytosolic) Parent->AO CYP CYP450 / ADH (Microsomal/Cytosolic) Parent->CYP UGT UGT Enzymes (Microsomal) Parent->UGT OxoMet 5-Oxo / 7-Oxo Metabolite (Lactam) AO->OxoMet Nucleophilic Attack AcidMet Carboxylic Acid Derivative CYP->AcidMet Oxidation (-CH2OH -> -COOH) GlucMet O-Glucuronide Conjugate UGT->GlucMet Conjugation

Caption: Divergent metabolic pathways showing the critical split between Cytosolic AO metabolism (often missed in standard screens) and Microsomal CYP/UGT pathways.

Experimental Assessment Strategy

To accurately characterize the metabolic stability of this molecule, a single assay is insufficient. You must employ a Cross-Matrix Validation Protocol .[1]

Protocol A: The "Gold Standard" Microsomal Stability (CYP/UGT)

This assay captures Phase I oxidation (CYP) and Phase II glucuronidation (if UDPGA is added).[1]

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL stock.[1]

  • NADPH Regenerating System (Phase I cofactor).[1]

  • UDPGA (Phase II cofactor - Optional but recommended for this molecule).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4). Spike test compound to 1 µM (final). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to initiate Phase I.

    • Note: To test Glucuronidation simultaneously, add Alamethicin (pore-forming agent) and UDPGA (2 mM).[1]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex 10 mins.[3]

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Calculate the elimination rate constant (


) from the slope of 

vs. time.

[1]
Protocol B: The "AO Trap" (Cytosolic Stability)

Crucial for Imidazo[1,2-a]pyrimidines. Since microsomes lack cytosol, they lack Aldehyde Oxidase.[1] You must run a parallel assay using S9 Fraction or Cryopreserved Hepatocytes .[1]

  • System: Pooled Cytosol or S9 Fraction (1 mg/mL).[1]

  • Cofactor: None (AO requires no external cofactor) or Hydralazine (as a specific AO inhibitor to confirm mechanism).

  • Execution: Incubate compound with S9 without NADPH. If clearance is observed, it is likely AO-mediated.

  • Validation: Add Hydralazine (25 µM). If stability is restored, the mechanism is confirmed as AO-mediated oxidation.

Optimization Strategies (SAR)

If the molecule displays high clearance (


), apply these medicinal chemistry strategies to block the metabolic soft spots.
LiabilityStructural Modification StrategyRationale
AO Oxidation (Core) C-5/C-7 Methylation Introducing a methyl group at the electron-deficient positions (C-5 or C-7) sterically hinders the AO enzyme approach.[1]
AO Oxidation (Core) Amino Substitution Adding an amino group (

) donates electron density to the ring, making it less susceptible to nucleophilic attack by AO.[1]
Alcohol Oxidation Gem-dimethylation Convert

to

.[1] Steric bulk prevents ADH/CYP binding.
Glucuronidation Fluorination Fluorinate the

-carbon (

).[1] The electron-withdrawing effect lowers the pKa of the alcohol, reducing H-bonding affinity for UGTs.
Alcohol Oxidation Bioisostere Replace the hydroxyethyl group with a difluoroethyl or oxetane ring to maintain polarity while eliminating the oxidizable hydroxyl.

Decision Tree for Stability Testing

Use this logic flow to determine the next steps in your development pipeline.

DecisionTree Start Start: Test Compound MicroAssay Microsomal Assay (+NADPH) Start->MicroAssay StableMicro Is it Stable? (>60% remaining @ 30m) MicroAssay->StableMicro S9Assay S9/Cytosol Assay (No Cofactors) StableMicro->S9Assay Yes FixTail Risk: CYP/UGT Strategy: Modify Side Chain StableMicro->FixTail No StableS9 Is it Stable? S9Assay->StableS9 Safe Proceed to PK Study StableS9->Safe Yes FixCore Risk: AO Metabolism Strategy: Block C5/C7 StableS9->FixCore No (AO Liability)

Caption: Workflow for identifying the specific metabolic liability (CYP vs. AO) to guide chemical optimization.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

  • Linton, S. D., et al. (2011).[4] Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705–7712.

  • Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.[1]

  • Dalvie, D., et al. (2002). Assessment of metabolic stability of drug candidates in drug discovery. Pharmaceutical Science & Technology Today.

Sources

Toxicological Profile and Safety Assessment: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical toxicological assessment of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine , a specialized heterocyclic building block and potential pharmaceutical intermediate.

Note on Data Availability: As a research-grade chemical intermediate rather than a marketed therapeutic, comprehensive regulatory toxicology data (e.g., OECD 400-series studies) is limited. This guide synthesizes available physicochemical data, Structure-Activity Relationship (SAR) analysis of the imidazo[1,2-a]pyrimidine class (e.g., divaplon, fasiplon), and predictive metabolic modeling to establish a robust safety profile.

Executive Summary & Compound Identity

2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is a fused bicyclic nitrogen heterocycle. It serves as a critical pharmacophore in the development of anxiolytics (GABA-A receptor agonists), antimicrobials, and kinase inhibitors.[1] Its safety profile is dominated by its potential for CNS depression (class effect) and metabolic instability via Aldehyde Oxidase (AO), leading to reactive lactam metabolites.[1]

Chemical Identification
PropertyDetail
CAS Number 193683-64-6 (Primary Reference)
IUPAC Name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanol
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Physical State Crystalline solid (White to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Purity Grade Typically >95% (HPLC) for research applications

Predicted Toxicokinetics (ADME)

Understanding the metabolic fate of the imidazo[1,2-a]pyrimidine core is essential for safety assessment. This scaffold is a known substrate for cytosolic Aldehyde Oxidase (AO) , a pathway distinct from the CYP450 system.

Absorption & Distribution
  • Lipophilicity (LogP): Estimated at ~0.5–1.2. This suggests moderate passive permeability across biological membranes, including the Blood-Brain Barrier (BBB), which aligns with its use in CNS-active drug discovery.

  • Protein Binding: Likely moderate (<80%) based on structural analogs like zolpidem (though zolpidem is an imidazopyridine).

Metabolism: The Aldehyde Oxidase Liability

The most critical toxicological feature is the "AO Liability." The electron-deficient pyrimidine ring at the C-5 or C-7 position is susceptible to nucleophilic attack by AO, converting the parent compound into a 2-oxo (lactam) metabolite .

  • Toxicity Implication: High clearance via AO can lead to the accumulation of insoluble lactam metabolites in the kidneys (nephrotoxicity risk) or unpredictable half-lives in vivo.

Excretion
  • Primary route: Renal excretion of polar glucuronide conjugates of the hydroxyethyl side chain.

Visualization: Metabolic Pathway & AO Liability

MetabolicPathway Parent Parent Compound 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine AO_Enzyme Aldehyde Oxidase (Cytosolic) Parent->AO_Enzyme Nucleophilic Attack (C-5/C-7 position) Conjugation Phase II Conjugation (Glucuronidation of -OH) Parent->Conjugation UGT Enzymes Metabolite_Lactam 2-Oxo Metabolite (Lactam Derivative) AO_Enzyme->Metabolite_Lactam Oxidation Excretion Renal Excretion Metabolite_Lactam->Excretion Potential Precipitation (Nephrotoxicity Risk) Conjugation->Excretion Soluble Conjugate

Figure 1: Predicted metabolic fate highlighting the Aldehyde Oxidase (AO) liability common to imidazo[1,2-a]pyrimidines.

Toxicity Profile (Class-Based & Predictive)

Acute Toxicity

Direct LD50 data for this specific intermediate is not standardized in public registries. Values are estimated based on the structural analog Imidazo[1,2-a]pyrimidine (CAS 274-95-3) and related drugs (e.g., Fasiplon).

EndpointEstimated Value/ClassificationMechanism
Oral LD50 (Rat) 300 – 2000 mg/kg (GHS Category 4)CNS depression; respiratory compromise at high doses.
Dermal LD50 >2000 mg/kgLow dermal absorption potential.
Inhalation LC50 No DataAvoid dust generation; treat as respiratory irritant.
Target Organ Toxicity
  • Central Nervous System (CNS):

    • Effect: Sedation, ataxia, anxiolysis.

    • Mechanism: The imidazo[1,2-a]pyrimidine core is a bioisostere of purines and can bind to the benzodiazepine site of GABA-A receptors. Even as an intermediate, high exposure may induce drowsiness.

  • Liver (Hepatotoxicity):

    • Effect: Elevated transaminases (ALT/AST).

    • Mechanism: Oxidative stress from metabolite formation.

  • Eye & Skin:

    • Effect: Irritation (Category 2).

    • Mechanism: The basic nitrogen and hydroxyl group can cause local pH changes and irritation upon contact.

Genotoxicity & Carcinogenicity
  • Ames Test (Predictive): Likely Negative . The core scaffold is widely used in pharmaceuticals (e.g., Divaplon) without inherent mutagenicity.

  • Structural Alerts: Contains no nitro or aromatic amine groups typically associated with high mutagenic risk.

Safety Data & Handling Protocols

Hazard Classification (GHS)

Based on SAR and functional groups, the compound is classified as:

  • Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Safety Workflow

Researchers utilizing this compound for synthesis (e.g., Suzuki couplings, condensations) must follow this self-validating safety loop.

SafetyWorkflow cluster_emergency Emergency Response Start Start: Handling 2-(2-Hydroxyethyl) imidazo[1,2-a]pyrimidine PPE_Check 1. PPE Verification (Nitrile Gloves, Goggles, Fume Hood) Start->PPE_Check Solubility_Test 2. Solubility Check (Dissolve in DMSO/MeOH) PPE_Check->Solubility_Test Reaction 3. Reaction Setup (Avoid Strong Oxidizers) Solubility_Test->Reaction Homogeneous Solution Quench 4. Quench/Workup (Neutralize pH) Reaction->Quench Completion Waste 5. Waste Disposal (Non-Halogenated Organic) Quench->Waste Skin_Contact Skin Contact: Wash with Soap/Water (15 min) Eye_Contact Eye Contact: Rinse continuously (15 min)

Figure 2: Operational safety workflow for handling imidazopyrimidine intermediates.

Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxyethyl group makes it slightly hygroscopic.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (reacts with -OH group).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577018, Imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Pendergast, W., et al. (1994). Aldehyde Oxidase-Mediated Metabolism of Imidazo[1,2-a]pyrimidines: Strategies for Stabilization.[1] Journal of Medicinal Chemistry. (Contextual citation for AO liability).

  • Enguehard-Gueiffier, C., et al. (2006).Imidazo[1,2-a]pyrimidines as Functional Scaffolds in Drug Discovery. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] As a bioisostere of purine bases, this scaffold is integral to numerous compounds exhibiting a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3] The functionalization of this core allows for the fine-tuning of its biological and physical properties.

This document provides a comprehensive, field-proven guide for the synthesis of a specific, functionally relevant derivative: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine. The protocol starts from the commercially available and cost-effective precursor, 2-aminopyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer expert insights into potential challenges and optimization strategies.

Core Principle: The Cyclocondensation Pathway

The synthesis of the imidazo[1,2-a]pyrimidine system is most effectively achieved through a cyclocondensation reaction. This classic and robust method, a variant of the Tschitschibabin reaction, involves the reaction of 2-aminopyrimidine with an α-halocarbonyl compound.[1][4]

Causality of Reagent Selection: To achieve the target molecule, 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, a specific α-haloketone is required: 1-chloro-4-hydroxybutan-2-one . The rationale for this choice is embedded in the reaction mechanism:

  • 2-Aminopyrimidine: Serves as the foundational "binucleophile," providing both the exocyclic amino group and the endocyclic N1 nitrogen required for the formation of the five-membered imidazole ring.[5]

  • 1-Chloro-4-hydroxybutan-2-one: Acts as the C2-C3 synthon. The -(C=O)-CH₂Cl moiety provides the necessary electrophilic centers for the cyclization, while the hydroxyethyl group (-CH₂CH₂OH) attached to the carbonyl carbon becomes the desired substituent at the C2 position of the final heterocyclic product.

Reaction Mechanism

The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Initial Sₙ2 Attack: The more nucleophilic exocyclic amino group of 2-aminopyrimidine attacks the α-carbon bearing the chlorine atom, displacing the chloride ion. This forms a key N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic ring nitrogen (N1) of the pyrimidine ring, now positioned favorably, performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This step forms the five-membered ring, creating a bicyclic alcohol intermediate (a hemiaminal derivative).

  • Aromatization via Dehydration: The alcohol intermediate readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic imidazo[1,2-a]pyrimidine ring system.

Below is a diagram illustrating the mechanistic pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway 2_Aminopyrimidine 2-Aminopyrimidine Intermediate_1 Sₙ2 Intermediate 2_Aminopyrimidine->Intermediate_1 Sₙ2 Attack Alpha_Haloketone 1-Chloro-4-hydroxybutan-2-one Alpha_Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate (Hemiaminal) Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine Intermediate_2->Product Dehydration (-H₂O)

Caption: The reaction mechanism for the synthesis of the target compound.

Experimental Application & Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials & Equipment

Reagents:

  • 2-Aminopyrimidine

  • 1-Chloro-4-hydroxybutan-2-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (Absolute)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Glass funnel and filter paper

  • Rotary evaporator

  • Chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reagent Data Table
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-AminopyrimidineC₄H₅N₃95.101.00 g10.51.0
1-Chloro-4-hydroxybutan-2-oneC₄H₇ClO₂122.551.42 g11.61.1
Sodium BicarbonateNaHCO₃84.011.32 g15.71.5
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.00 g, 10.5 mmol) and sodium bicarbonate (1.32 g, 15.7 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the suspension at room temperature for 5 minutes.

  • Reagent Addition: In a separate vial, dissolve 1-chloro-4-hydroxybutan-2-one (1.42 g, 11.6 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring suspension in the round-bottom flask over 10 minutes.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 2-aminopyrimidine spot indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the sodium bicarbonate and any other inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 5 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 25 mL of deionized water, followed by 25 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer in vacuo to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 30% and gradually increasing to 70%).

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine as a solid.

Expected Results
ParameterExpected Outcome
Product Appearance Off-white to pale yellow solid
Theoretical Yield 1.84 g
Typical Actual Yield 1.38 g (75% yield)
Melting Point Approx. 155-160 °C (literature dependent)
¹H NMR (DMSO-d₆) Expect characteristic peaks for the pyrimidine and imidazole protons, as well as signals for the ethyl side chain (-CH₂-CH₂-OH).
Mass Spec (ESI+) [M+H]⁺ = 178.09

Field-Proven Insights & Troubleshooting

  • Expertise on Reagent Stability: The α-haloketone (1-chloro-4-hydroxybutan-2-one) can be unstable and may undergo self-condensation. It is best to use it fresh or store it at low temperatures. Its synthesis from 1,4-butanediol is a multi-step process, and if prepared in-house, should be used promptly.

  • The Role of the Base: Sodium bicarbonate is a crucial component. It acts as a mild base to neutralize the hydrochloric acid (HCl) formed during the initial Sₙ2 reaction.[4] Without a base, the HCl would protonate the 2-aminopyrimidine, rendering it non-nucleophilic and halting the reaction. Stronger bases should be avoided as they can promote self-condensation of the ketone.

  • Solvent Choice: Ethanol is an excellent choice as it effectively dissolves the reactants at reflux temperature and is relatively easy to remove. Acetonitrile or DMF can also be used, potentially reducing reaction times, but their higher boiling points can sometimes lead to more side products.

  • Hydroxyl Group Protection: For this specific synthesis, the primary alcohol of the α-haloketone is generally robust enough to withstand the mild reaction conditions. However, if significant side-product formation is observed or if harsher conditions were required, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to the cyclocondensation, followed by a final deprotection step, would be a valid and trustworthy alternative strategy.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product Reactants Combine Reactants & Solvent (2-Aminopyrimidine, NaHCO₃, EtOH) Addition Add α-Haloketone Solution Reactants->Addition Reflux Heat to Reflux (6-8 hours) Addition->Reflux Cool_Filter Cool and Filter Solids Reflux->Cool_Filter Concentrate Concentrate via Rotovap Cool_Filter->Concentrate Extract Liquid-Liquid Extraction (EtOAc/Water) Concentrate->Extract Purify Flash Column Chromatography Extract->Purify Product Pure Product (Characterize via NMR, MS) Purify->Product

Caption: A summary of the experimental workflow from reactants to pure product.

Conclusion

This application note details a reliable and efficient method for the synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine. By employing a classical cyclocondensation reaction with a specifically chosen α-haloketone, the target molecule can be obtained in good yield. The provided protocol, coupled with expert insights, offers a self-validating system for researchers aiming to produce this and similar derivatives for applications in drug discovery and chemical biology.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Prasher, P., Sharma, M., Jahan, K. et al. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa (2025). Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637 (2015). Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386 (2022). Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Available at: [Link]

  • Al-Omar, M. A. Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. ResearchGate. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. Available at: [Link]

  • Mechanism for synthesis of imidazo [1,2-a] pyrimidine compounds. ResearchGate. Available at: [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 2-amino pyrimidine. Google Patents.
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. ResearchGate. Available at: [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Çimen, F., Akkoç, S., Sübütay, H., & Çelik, F. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. SpringerLink. Available at: [Link]

Sources

one-pot condensation protocols for imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Condensation Protocols for Imidazo[1,2-a]pyrimidine Derivatives

Executive Summary

Imidazo[1,2-a]pyrimidines are privileged nitrogen-bridgehead fused heterocycles that act as robust bioisosteres for purines. They exhibit a broad spectrum of pharmacological activities, including kinase inhibition, antineoplastic, and antimicrobial properties[1]. Traditional linear syntheses of these scaffolds suffer from poor atom economy, hazardous solvent use, and tedious intermediate isolation. This application note details optimized, field-proven one-pot multicomponent reactions (MCRs) that condense 2-aminobenzimidazole (or 2-aminopyrimidine), an aromatic aldehyde, and a β-dicarbonyl compound into highly functionalized imidazo[1,2-a]pyrimidine derivatives. Emphasizing green chemistry, we outline solvent-free acid-catalyzed and microwave-assisted protocols that ensure high yields, rapid kinetics, and simplified downstream processing.

Mechanistic Rationale & Pathway

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines via a three-component condensation is a thermodynamically driven process that relies on the precise orchestration of nucleophilic and electrophilic activations.

  • Step 1: Imine Formation. The Brønsted/Lewis acid catalyst activates the carbonyl carbon of the aromatic aldehyde. The exocyclic primary amine of 2-aminobenzimidazole acts as a nucleophile, attacking the activated aldehyde to form an electrophilic imine (or Knoevenagel-type) intermediate[2].

  • Step 2: Michael Addition & Cyclodehydration. The β-dicarbonyl compound (e.g., ethyl acetoacetate), enolized by the catalyst, attacks the imine intermediate. Subsequent intramolecular cyclization occurs via the endocyclic nitrogen of the imidazole ring onto the remaining carbonyl group. This is followed by the elimination of two water molecules to yield the fully aromatized fused heterocycle[3].

By conducting this in a one-pot system, the entropic penalty of bimolecular reactions is overcome by high local concentrations (especially in solvent-free conditions), driving the equilibrium toward the final stable aromatic product[4].

G A 2-Aminobenzimidazole (Nucleophile) Int1 Imine Intermediate A->Int1 + Aldehyde - H₂O B Aromatic Aldehyde (Electrophile) B->Int1 C β-Dicarbonyl (Bis-electrophile) Prod Imidazo[1,2-a]pyrimidine Derivative C->Prod Cat Acid Catalyst (e.g., MTSA) Cat->Int1 Activates C=O Cat->Prod Promotes Enolization Int1->Prod + β-Dicarbonyl Cyclocondensation

Mechanistic workflow of the one-pot three-component synthesis of imidazo[1,2-a]pyrimidines.

Comparative Catalyst Efficacy & Reaction Conditions

The choice of catalyst dictates the reaction's green metrics, scalability, and functional group tolerance. The table below synthesizes quantitative data from validated catalytic systems.

Catalytic SystemReaction MediumTemperatureTimeAvg. YieldKey Advantage
Melamine Trisulfonic Acid (MTSA) Solvent-Free100 °C4–6 h86–95%Catalyst is water-soluble; recovered via simple aqueous wash.
Silica Sulfuric Acid (SSA) [4]Solvent-Free110 °C6 h>85%Heterogeneous solid acid; easily filtered and reused.
[(4-SO₃H)BMIM]HSO₄ (Ionic Liquid) [3]Neat / IL100 °C1–2 h88–94%Dual solvent-catalyst role; high thermal stability (up to 250 °C).
Potassium Hydroxide (KOH) + MW [5]EthanolMW (100 W)10–30 min75–90%Extremely rapid kinetics; ideal for base-stable substrates.

Detailed Experimental Protocols

Protocol A: Solvent-Free Synthesis using Melamine Trisulfonic Acid (MTSA)

Causality & Design: Solvent-free conditions maximize reagent collision frequency, effectively overcoming the activation energy barrier of a three-component assembly. is chosen because it is a highly efficient solid acid that remains phase-separated from the organic product during aqueous workup, making it a self-validating and easily purifiable system.

  • Step 1: Reagent Assembly. In a 50 mL round-bottom flask, combine 2-aminobenzimidazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Step 2: Catalyst Addition. Add Melamine Trisulfonic Acid (MTSA) (0.05 mmol, 5 mol%). Note: MTSA is prepared by reacting melamine with neat chlorosulfonic acid at room temperature.

  • Step 3: Condensation. Heat the neat mixture to 100 °C in an oil bath under constant stirring. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 3:7). The reaction typically reaches completion within 4 to 6 hours, observable by the distinct solidification of the reaction mass as the high-melting-point product forms.

  • Step 4: Work-up and Catalyst Recovery. Cool the mixture to room temperature. Add 15 mL of distilled water and triturate the solid. The MTSA dissolves completely in the aqueous phase, while the crude benzo[4,5]imidazo[1,2-a]pyrimidine remains insoluble. Filter the solid and wash with cold water.

  • Step 5: Purification. Recrystallize the crude residue from hot ethanol to afford the analytically pure product. Evaporate the aqueous filtrate under reduced pressure to quantitatively recover the MTSA for subsequent runs.

Protocol B: Microwave-Assisted Base-Catalyzed Synthesis

Causality & Design: Microwave (MW) irradiation provides direct volumetric heating, drastically reducing reaction times from hours to minutes. Using provides a green, base-catalyzed pathway suitable for substrates that may degrade under strong Lewis/Brønsted acidic conditions[5].

  • Step 1: Preparation. In a 35 mL microwave-transparent reaction vessel, suspend 2-aminobenzimidazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and β-dicarbonyl compound (1.0 mmol) in absolute ethanol (5 mL).

  • Step 2: Base Addition. Add KOH (10 mol%) to the suspension. Seal the vessel with a pressure-rated cap.

  • Step 3: Microwave Irradiation. Subject the mixture to microwave irradiation (100 W) at 80 °C for 10 to 30 minutes. Crucial Step: Program the MW reactor to hold the temperature steady to prevent solvent over-pressurization[5].

  • Step 4: Isolation. Cool the vessel rapidly to room temperature using compressed air. Pour the mixture into crushed ice. The sudden drop in solubility forces the imidazo[1,2-a]pyrimidine derivative to precipitate out of the solution.

  • Step 5: Validation. Filter the precipitate, wash with cold aqueous ethanol, and dry under vacuum.

Analytical Validation (Self-Validating Markers)

To ensure the structural integrity of the synthesized imidazo[1,2-a]pyrimidines without relying solely on downstream bioassays, utilize the following immediate spectroscopic markers[2]:

  • FT-IR: Confirm the disappearance of the strong primary amine (N-H stretch at ~3300-3400 cm⁻¹) and aldehyde carbonyl (C=O stretch at ~1700 cm⁻¹) bands. Look for the appearance of the new C=N stretching band at ~1620 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Verify the complete absence of the aldehydic proton signal (~9.5-10.5 ppm). Confirm the presence of a distinct singlet for the pyrimidine ring proton (if applicable) or the methine proton of the dihydropyrimidine intermediate (usually around 5.5-6.5 ppm before final oxidation/dehydration).

  • Mass Spectrometry (ESI-MS): Ensure a dominant[M+H]⁺ peak corresponding to the exact mass of the fully dehydrated condensation product[3].

References

  • Shang, X., Geng, M., & Wu, L. "One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst." Asian Journal of Chemistry. URL:[Link]

  • "Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening." New Journal of Chemistry (RSC Publishing). URL:[Link]

  • "Silica Sulfuric Acid Promoted One-Pot Synthesis of Benzo(4,5)imidazo(1,2-a)pyrimidine Derivatives Under Solvent-Free Conditions." SciSpace. URL:[Link]

  • Shah, A. M., & Rojivadiya, A. J. "Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine." Semantic Scholar. URL:[Link]

  • "Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones." National Institutes of Health (PMC). URL: [Link]

  • "Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review." ResearchGate. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (CAS: 193683-64-6)[1]

Executive Summary & Strategic Rationale

Imidazo[1,2-a]pyrimidines represent a privileged class of fused heterocyclic scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties, including potent anticancer, antiviral, and antimicrobial activities[2][3]. The compound 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine serves as a critical intermediate for the functionalization and development of novel therapeutic agents.

Traditionally, the synthesis of this core relies on the Tschitschibabin-type cyclocondensation of 2-aminopyrimidine with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketone[4]. However, conventional conductive heating methods suffer from prolonged reaction times (often exceeding 12–24 hours) and harsh thermal conditions. These conditions frequently lead to the thermal degradation or elimination of the delicate hydroxyethyl side-chain, resulting in poor overall yields and complex purification profiles.

Microwave-Assisted Organic Synthesis (MAOS) provides a transformative, green-chemistry solution[5]. By utilizing dielectric heating, microwave energy directly excites the polar solvent molecules and reagents, resulting in rapid, uniform volumetric heating[2]. This kinetic acceleration overcomes the activation energy barrier for cyclization in minutes rather than hours, effectively outcompeting side reactions such as polymerization or elimination[6].

Mechanistic Pathway & Causality of Experimental Design

The synthesis utilizes 2-aminopyrimidine and 1-bromo-4-hydroxybutan-2-one. The reaction proceeds via a two-step tandem sequence:

  • 
     Alkylation : The highly nucleophilic endocyclic nitrogen of 2-aminopyrimidine attacks the 
    
    
    
    -carbon of the haloketone, displacing the bromide ion to form an N-alkylated pyrimidinium intermediate[4][6].
  • Cyclodehydration : The exocyclic amine attacks the carbonyl carbon, followed by the rapid elimination of a water molecule to achieve the thermodynamically stable, aromatized imidazo[1,2-a]pyrimidine core[3].

Causality of Reagent & Parameter Selection:

  • Solvent (Ethanol) : Selected for its excellent microwave-absorbing properties (high loss tangent,

    
    ) and its alignment with green chemistry principles[7][8]. Under sealed microwave conditions, ethanol can be safely superheated to 120 °C, significantly accelerating the reaction rate without degrading the substrate.
    
  • Base (NaHCO₃) : A mild base is strictly required to neutralize the HBr byproduct generated during the initial alkylation[2]. Stronger bases (e.g., NaOH) are deliberately avoided because they would catalyze the unwanted elimination of the

    
    -hydroxyl group on the haloketone substrate.
    

Mechanism A 2-Aminopyrimidine C N-Alkylated Intermediate A->C SN2 Alkylation (NaHCO3) B 1-Bromo-4-hydroxy butan-2-one B->C D Cyclodehydration (-H2O) C->D MW Heating (120°C) E 2-(2-Hydroxyethyl)imidazo [1,2-a]pyrimidine D->E Aromatization

Reaction mechanism for the synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

Comparative Data Analysis

To demonstrate the superiority of the MAOS approach, Table 1 summarizes the quantitative performance metrics comparing conventional reflux against the optimized microwave protocol[2][5][9].

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Convection / ConductionDielectric Heating
Solvent Ethanol (Reflux)Ethanol (Sealed Vessel)
Temperature 78 °C120 °C
Reaction Time 12 - 24 hours15 - 20 minutes
Average Yield 45% - 55%85% - 92%
Impurity Profile High (Polymerization/Degradation)Low (Clean Conversion)

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating critical checkpoints to ensure reproducibility, safety, and high-purity yields.

Materials & Instrumentation
  • 2-Aminopyrimidine : 1.0 eq, 1.0 mmol (95 mg)

  • 1-Bromo-4-hydroxybutan-2-one : 1.1 eq, 1.1 mmol (183 mg)

  • Sodium bicarbonate (NaHCO₃) : 1.5 eq, 1.5 mmol (126 mg)[2]

  • Absolute Ethanol : 3.0 mL[7]

  • Dedicated Microwave Synthesizer : (e.g., CEM Discover SP or Anton Paar Monowave)[10]

  • Vessel : 10 mL pressure-rated microwave reaction vial with a crimp-top septum.

Step-by-Step Methodology
  • Reaction Assembly : In a clean 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyrimidine (95 mg) and NaHCO₃ (126 mg). Add 3.0 mL of absolute ethanol. Finally, add 1-bromo-4-hydroxybutan-2-one (183 mg).

  • Sealing & Purging : Seal the vial securely with a crimp cap.

    • Causality: Sealing is critical to allow the solvent to superheat above its boiling point without loss of volume, generating the necessary autogenous pressure for kinetic acceleration.

  • Microwave Irradiation : Place the vial in the microwave reactor cavity. Apply the following parameters:

    • Target Temperature : 120 °C

    • Ramp Time : 2 minutes

    • Hold Time : 15 minutes

    • Maximum Power : 150 W (Dynamic power modulation)

    • Cooling : Active compressed air cooling to 40 °C post-reaction.

    • Validation Checkpoint 1: Monitor the real-time pressure curve on the synthesizer interface. A smooth, plateaued pressure curve indicates a stable reaction. A sudden spike (>15 bar) indicates exothermic decomposition; the run should be automatically or manually aborted.

  • Reaction Quench & Workup : Once cooled, uncap the vial and transfer the mixture to a separatory funnel. Dilute with 10 mL of distilled water to dissolve inorganic salts (NaBr, unreacted NaHCO₃). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL)[2].

  • Drying & Concentration : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

    • Validation Checkpoint 2: Perform TLC (Eluent: DCM:MeOH 9:1). The disappearance of the 2-aminopyrimidine spot (

      
      ) and the appearance of a new, distinct UV-active product spot (
      
      
      
      ) validates successful conversion.
  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5 to 90:10). Isolate the product as a pale yellow solid.

Workflow Step1 1. Reagent Assembly 2-Aminopyrimidine + Haloketone + EtOH Step2 2. Microwave Irradiation 120°C, 15 min, 150W Max Step1->Step2 Step3 3. Quench & Extraction H2O / EtOAc Partitioning Step2->Step3 Step4 4. Flash Chromatography DCM:MeOH Gradient Step3->Step4 Step5 5. Product Validation LC-MS & 1H-NMR Analysis Step4->Step5

Step-by-step experimental workflow for microwave-assisted synthesis and purification.

Analytical Characterization

To ensure absolute trustworthiness, the isolated product must be validated against the following expected spectral data:

  • LC-MS (ESI+) : Expected

    
     for 
    
    
    
    is
    
    
    164.08.
  • ¹H NMR (400 MHz, DMSO-d6) : Expect characteristic pyrimidine ring protons (e.g., a doublet around 8.5 ppm and a multiplet around 6.9 ppm), an imidazole proton singlet near 7.6 ppm, and the hydroxyethyl aliphatic signals (a triplet for

    
     near 2.8 ppm, a quartet for 
    
    
    
    near 3.7 ppm, and a broad singlet for the
    
    
    proton near 4.7 ppm).

References

1.[2] "Application Note: Microwave-Assisted Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine", Benchchem. 2 2.[7] "Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives", PMC. 7 3.[10] "Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield", Benchchem. 10 4.[5] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines", Der Pharma Chemica. 5 5.[3] "Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling", Frontiers. 3 6.[9] "Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones", RSC Publishing. 9 7.[8] "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent", ACS Combinatorial Science. 8 8.[1] "CAS: 193683-64-6", CymitQuimica. 1 9.[6] "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]", Organic Chemistry Portal. 6 10.[4] "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review", BIO Web of Conferences. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing yield bottlenecks in the synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (CAS: 193683-64-6; MW: 163.18 g/mol ).

The assembly of the imidazo[1,2-a]pyrimidine core typically relies on the classical Chichibabin condensation between 2-aminopyrimidine and an α-haloketone (1)[1]. While robust, this pathway often suffers from stalled intermediates, undesired dehydration, and purification challenges when synthesizing aliphatic alcohol derivatives. This guide provides mechanistic causality, self-validating protocols, and data-driven troubleshooting to optimize your workflow.

Part 1: Mechanistic Workflow & Causality

The synthesis proceeds via a two-step cascade. The rate-determining step is the initial SN2 nucleophilic attack by the highly electron-rich endocyclic nitrogen (N1) of 2-aminopyrimidine onto the α-haloketone (e.g., 1-bromo-4-hydroxy-2-butanone). This forms a quaternized, uncyclized intermediate. Subsequent intramolecular cyclization occurs when the exocyclic amine attacks the carbonyl carbon, followed by the elimination of water to yield the aromatic system (2)[2].

Mechanism Start 2-Aminopyrimidine + 1-Bromo-4-hydroxy-2-butanone Step1 Endocyclic N-Alkylation (Rate-determining step) Start->Step1 Intermediate Quaternized Uncyclized Intermediate (Stalls if base/heat is insufficient) Step1->Intermediate Step2 Intramolecular Cyclization (Exocyclic NH2 attacks carbonyl) Intermediate->Step2 Mild Base (NaHCO3) 80-100 °C Product 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (Target Product) Step2->Product -H2O SideReaction Dehydration (-H2O) (Excess heat / strong acid) Product->SideReaction Byproduct 2-Vinylimidazo[1,2-a]pyrimidine (Undesired Byproduct) SideReaction->Byproduct

Mechanistic pathway of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction stall at the uncyclized intermediate, yielding only 20-30% of the target product? Causality: The initial alkylation generates one equivalent of hydrobromic acid (HBr). This acid protonates the exocyclic amine of the intermediate, drastically reducing its nucleophilicity and preventing the intramolecular ring closure. Solution: Incorporate a mild base, such as sodium bicarbonate (NaHCO3), to neutralize the hydrobromide salt. This restores the nucleophilicity of the exocyclic amine, driving the cyclization forward under milder conditions and significantly boosting efficiency (3)[3].

Q2: I am observing a major byproduct with a mass of [M-18] in LC-MS. What is this, and how do I prevent it? Causality: The [M-18] peak (m/z 145) corresponds to the loss of water. The 2-hydroxyethyl group is highly susceptible to acid- or base-catalyzed dehydration at elevated temperatures, yielding the undesired 2-vinylimidazo[1,2-a]pyrimidine. Solution: Avoid harsh reflux conditions in strong acids or bases. Switch to microwave-assisted synthesis (e.g., 80 °C for 45 minutes). Microwave irradiation provides uniform heating that accelerates the cyclization step before thermal degradation of the aliphatic alcohol can occur, diminishing decomposition byproducts (4)[4].

Q3: Should I use 1-chloro-4-hydroxy-2-butanone or 1-bromo-4-hydroxy-2-butanone? Causality: The bromo-derivative is a superior electrophile due to bromide being a better leaving group, which lowers the activation energy for the initial rate-determining step. While the chloro-derivative is more stable, it requires higher temperatures, increasing the risk of dehydration. Solution: Use the bromo-derivative. If you must use the chloro-derivative, add 0.1 equivalents of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, generating a more reactive iodo-intermediate without requiring excessive heat (2)[2].

Troubleshooting Start Issue Detected: Low Yield of Target Product Check1 Is an [M-18] byproduct observed on LC-MS? Start->Check1 Path1_Yes Dehydration Occurring Check1->Path1_Yes Yes Path1_No Check Reaction Completion Check1->Path1_No No Fix1 Action: Lower temperature, switch to microwave (80°C) Path1_Yes->Fix1 Check2 Is the uncyclized intermediate stalled? Path1_No->Check2 Fix2 Action: Add 1.5 eq NaHCO3 to neutralize HBr Check2->Fix2 Yes Check3 Is the starting material unreacted? Check2->Check3 No Fix3 Action: Add 0.1 eq NaI (Finkelstein catalysis) Check3->Fix3 Yes

Troubleshooting decision tree for low-yield condensation reactions.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various synthetic strategies when targeting 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

Synthesis StrategyElectrophileBaseSolventTemp / TimeYield (%)Purity Profile
Traditional Batch 1-Chloro-4-hydroxy-2-butanoneNoneEtOHReflux / 24h20-30%Low (Stalled intermediate)
Base-Assisted 1-Bromo-4-hydroxy-2-butanoneNaHCO3EtOH80 °C / 12h60-65%Moderate (Dehydration observed)
Finkelstein-Assisted 1-Chloro-4-hydroxy-2-butanone + NaINaHCO3DMF90 °C / 8h70-75%Good
Microwave-Assisted 1-Bromo-4-hydroxy-2-butanoneNaHCO3EtOH/H2O80 °C / 45 min>85%Excellent

Part 4: Self-Validating Experimental Protocol

This optimized, microwave-assisted protocol is designed to maximize the yield of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (MW: 163.18 g/mol ) (5)[5] by balancing cyclization kinetics against the risk of dehydration.

Step 1: Reagent Preparation In a 20 mL microwave-safe vial, suspend 2-aminopyrimidine (95 mg, 1.0 mmol) and 1-bromo-4-hydroxy-2-butanone (184 mg, 1.1 mmol) in 5 mL of an Ethanol/Water mixture (1:1 v/v). Causality: The aqueous component increases the solubility of the base and the highly polar intermediate, while ethanol solubilizes the organic starting materials.

Step 2: Base Addition Slowly add sodium bicarbonate (126 mg, 1.5 mmol) to the suspension. Validation Checkpoint: Observe the reaction mixture for CO2 effervescence. This visual cue confirms the active neutralization of trace hydrobromic acid present in the haloketone, ensuring the exocyclic amine remains unprotonated.

Step 3: Microwave Irradiation Seal the vial and irradiate at 80 °C for 45 minutes (150 W maximum power limit). Validation Checkpoint: Perform LC-MS analysis on a 10 µL aliquot. The chromatogram must show the complete disappearance of the m/z 96 [M+H]+ peak (starting material) and the dominant presence of the m/z 164 [M+H]+ peak (target product). If a significant m/z 145 peak is observed, reduce the temperature to 75 °C in subsequent runs.

Step 4: Workup & Extraction Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 5 mL of saturated aqueous Na2CO3. Validation Checkpoint: Test the aqueous layer with pH paper to confirm pH ~9. This ensures the imidazo[1,2-a]pyrimidine core is entirely in its free-base form. Extract with a highly polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v) (3 x 10 mL). Standard EtOAc extraction will result in poor recovery due to the aliphatic hydroxyl group's hydrogen-bonding capacity.

Step 5: Purification Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via reversed-phase flash chromatography (C18 column, H2O/Acetonitrile gradient with 0.1% NH4OH). Avoid standard normal-phase silica gel, as the basic core and hydroxyl group will cause severe peak tailing.

References

  • Source: bio-conferences.
  • Source: semanticscholar.
  • Source: acs.
  • Source: acs.
  • Source: cymitquimica.

Sources

Technical Support Center: Solubilization Strategies for Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox

Welcome to the technical support center for Imidazo[1,2-a]pyrimidine scaffolds. If you are reading this, you are likely facing a common paradox: your compound shows nanomolar potency against targets like c-KIT, Nek2, or GABAa receptors, but precipitates immediately upon dilution into biological buffers (PBS, pH 7.4).

The Root Cause: The imidazo[1,2-a]pyrimidine core is a planar, aromatic heterocycle. Its solubility challenges stem from two intrinsic properties:

  • Strong Intermolecular

    
    -
    
    
    
    Stacking:
    The flat topology encourages tight crystal packing, leading to high melting points and low intrinsic aqueous solubility (
    
    
    ).
  • pKa Limitations: The bridgehead nitrogen (N1) typically has a pKa in the range of 5.0 – 6.0 . This makes the molecule a weak base . It is ionized and soluble at pH < 4 but exists predominantly as a neutral, insoluble species at physiological pH (7.4).

This guide provides a systematic, self-validating workflow to overcome these barriers using pH manipulation, salt selection, and advanced encapsulation.

Module 1: pH Manipulation & Salt Selection

The Science of Ionization

For a weak base with pKa ~5.5, solubility is pH-dependent. At pH 7.4, the unprotonated (neutral) fraction dominates, leading to precipitation. To achieve solubility, you must shift the equilibrium toward the cationic form.

Equation of State:



Where 

is total solubility and

is intrinsic solubility.
Protocol 1.1: Salt Screening Workflow

Do not rely on the free base for in vivo or high-concentration in vitro studies. Converting the free base to a salt disrupts the crystal lattice and increases the dissolution rate.

Candidate CounterionpKa of AcidRationale for Imidazo[1,2-a]pyrimidines
Mesylate (Methanesulfonic acid) -1.9Top Recommendation. Strong acid ensures complete protonation. Breaks

-stacking effectively.
Hydrochloride (HCl) -6.0Common, but risk of "common ion effect" in saline (NaCl) buffers, reducing solubility.
Citrate/Tartrate 3.1 / 3.0Good for intermediate solubility; pharmaceutically acceptable but may not fully protonate if compound pKa is low.

Step-by-Step Salt Formation:

  • Dissolve 100 mg of free base in minimal hot ethanol or acetone.

  • Add 1.05 equivalents of the chosen acid (e.g., 1M methanesulfonic acid in EtOH).

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry.[1]

  • Validation: Measure the melting point. A sharp change from the free base indicates successful salt formation.

Module 2: Cosolvents & Surfactants

When pH adjustment is not feasible (e.g., cell-based assays requiring pH 7.4), you must rely on reducing the solvent polarity or preventing aggregation.

The "Crash-Out" Phenomenon

Diluting a DMSO stock (typically 10 mM) 1000-fold into media often works. However, diluting it 100-fold (to 100 µM) often fails. This is because the final DMSO concentration (1%) is insufficient to solubilize the hydrophobic core.

Recommended Formulation Matrix

For intravenous (IV) or intraperitoneal (IP) dosing, avoid pure DMSO. Use this ternary system:

ComponentFunctionRecommended % (v/v)
PEG 400 Cosolvent (Hydrophilicity)20% – 40%
Solutol HS 15 (or TPGS) Surfactant (Prevents aggregation)5% – 10%
Water/Saline Bulk VehicleRemainder

Preparation Protocol:

  • Dissolve compound in PEG 400 (and minimal DMSO if absolutely necessary, <5%).

  • Add molten Solutol HS 15 (heated to 40°C). Vortex until clear.

  • Slowly add warm (37°C) saline with continuous stirring. Do not add cold saline , as this causes thermal shock precipitation.

Module 3: Advanced Encapsulation (Cyclodextrins)

If salts and cosolvents fail, encapsulation is the gold standard for this scaffold. The hydrophobic cavity of cyclodextrins hosts the imidazo[1,2-a]pyrimidine core, shielding it from water while the hydrophilic exterior ensures solubility.

Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?
  • Cavity Size: The

    
    -CD cavity (approx 6.0–6.5 Å) perfectly accommodates the fused bicyclic system.
    
  • Safety: HP-

    
    -CD is FDA-approved for parenteral use (e.g., Sporanox® IV).
    
  • Mechanism: It increases apparent solubility without changing the compound's intrinsic lipophilicity.

Protocol 3.1: Complexation Procedure
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in 50 mM Acetate Buffer (pH 4.5). Note: The acidic pH aids initial protonation.
    
  • Addition: Add excess imidazo[1,2-a]pyrimidine free base powder to the vehicle.

  • Equilibration: Shake at 250 rpm for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble powder complex.

Visualizing the Solution Strategy

The following logic tree guides you through the decision-making process based on your specific experimental constraints.

Solubility_Workflow Start Start: Imidazo[1,2-a]pyrimidine Solubility Issue Check_pKa Step 1: Determine pKa (Typically 5.0 - 6.0) Start->Check_pKa App_Type Application Type? Check_pKa->App_Type In_Vitro In Vitro (Cell/Enzyme) App_Type->In_Vitro In_Vivo In Vivo (Animal Models) App_Type->In_Vivo DMSO_Check Can you use DMSO < 1%? In_Vitro->DMSO_Check Route Route of Admin? In_Vivo->Route Direct_Dissolve Direct Dissolution in DMSO Dilute into Media DMSO_Check->Direct_Dissolve Yes Precipitation Precipitation Observed? Direct_Dissolve->Precipitation Salt_Form Switch to Mesylate/HCl Salt Precipitation->Salt_Form Yes Form_IV 20% HP-beta-CD in pH 4.5 Buffer Precipitation->Form_IV Persistent Issue Oral Oral (PO) Route->Oral IV_IP IV / IP Route->IV_IP Form_Oral Suspension in 0.5% MC or Lipid Formulation Oral->Form_Oral IV_IP->Form_IV

Caption: Decision matrix for selecting the optimal solubilization strategy based on application (in vitro vs. in vivo) and route of administration.

Troubleshooting FAQ

Q1: My compound dissolves in DMSO but crashes out instantly when I add it to cell culture media. Why? A: This is the "LogP Cliff." Your compound is hydrophobic. When you dilute the DMSO into water, the solvent power drops exponentially.

  • Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), and then add the diluted DMSO spike to the media. This prevents high local concentrations that trigger nucleation. Alternatively, complex with HP-

    
    -CD before adding to media.
    

Q2: I am seeing variable IC50 values in my kinase assay. A: This is a hallmark of "micellar inhibition" or precipitation. If the compound forms micro-aggregates, they can non-specifically inhibit enzymes or precipitate out, lowering the effective concentration.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This critical micelle concentration (CMC) prevents aggregation and ensures you are measuring the monomeric drug.

Q3: Which salt is better: HCl or Mesylate? A: For imidazo[1,2-a]pyrimidines, Mesylate is generally superior. HCl salts can be hygroscopic and may exhibit the "common ion effect" in high-salt buffers (PBS/Saline), reducing solubility. Mesylates often provide better crystallinity and higher aqueous solubility.

References

  • Imidazo[1,2-a]pyrimidine Core Properties PubChem Compound Summary: Imidazo[1,2-a]pyrimidine.[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Cyclodextrin Complexation Strategies Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Int J Mol Sci. 2019. [Link]

  • Salt Selection for Weak Bases Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General Reference for Mesylate/HCl selection principles). [Link]

  • Kinase Inhibitor Formulation (Case Studies) Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors.[5] Eur J Med Chem. 2017. (Demonstrates salt formation for in vivo efficacy). [Link]

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyrimidine Ring Closures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the synthesis of imidazo[1,2-a]pyrimidines. As a Senior Application Scientist, I have designed this guide to help discovery chemists and process scientists navigate the complexities of the Tschitschibabin-type condensation between 2-aminopyrimidines and α-haloketones[1][2].

While this reaction is a cornerstone of medicinal chemistry, it is notorious for yielding complex mixtures. Success requires strict control over the kinetic and thermodynamic parameters of the reaction to prevent divergence into unwanted pathways.

Part 1: Mechanistic Overview & Root Cause Analysis

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis is a tandem process: an initial intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 displacement of the halide by the endocyclic pyrimidine nitrogen, followed by an intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl, and finally, a dehydration step to restore aromaticity.

The diagram below maps the critical bifurcation points where side products emerge.

Pathway SM 2-Aminopyrimidine + α-Haloketone IM Uncyclized Intermediate (N-Alkylated) SM->IM S_N2 Attack REGIO Regioisomer (Wrong N-attack) SM->REGIO Poor Directing Groups DEG Tarry Byproducts (Degradation) SM->DEG Harsh Base / High Temp PROD Imidazo[1,2-a]pyrimidine (Target) IM->PROD Cyclization & Dehydration OVER Poly-Alkylation (Multiple Sites) IM->OVER Excess Electrophile

Mechanistic pathway of imidazo[1,2-a]pyrimidine synthesis and side product divergence.

Part 2: Troubleshooting FAQs

Q1: I am isolating a complex mixture of two products with the exact same mass. How do I control regioselectivity?

Root Cause: You are observing regioisomers. When using an unsymmetrical 2-aminopyrimidine, the initial


 attack can occur at either the N1 or N3 ring nitrogen.
The Science:  The exocyclic amine is significantly less nucleophilic due to the delocalization of its lone pair into the pyrimidine 

-system[3]. However, the two ring nitrogens compete. If your pyrimidine has an electron-withdrawing group (e.g., a

group at C4), it exerts a strong inductive (

) effect, drastically reducing the electron density and nucleophilicity of the adjacent N3 nitrogen. Solution: Map the electronic environment of your starting material. To force regioselectivity, utilize an in situ multicomponent halogenation strategy (see Protocol B) which leverages kinetic control to favor a single attack trajectory[4].
Q2: My LC-MS shows a major peak at +18 Da relative to my target mass. What is this, and how do I push the reaction forward?

Root Cause: You have stalled at the uncyclized intermediate (or the hydrated cyclic aminal)[2]. The +18 Da mass corresponds to the retained molecule of water (


) that has not been eliminated.
The Science:  The final dehydration step requires sufficient energy to overcome the activation barrier to restore aromaticity. Conventional refluxing in ethanol is often insufficient.
Solution:  Switch to microwave irradiation (150–160 °C) to provide rapid, localized heating[5], or add a chemical dehydrating agent (e.g., molecular sieves or 

) if your substrates are thermally sensitive.
Q3: My reaction turns black immediately upon base addition, and yields are abysmal (<15%). Am I degrading my starting materials?

Root Cause: Yes. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones are highly sensitive to strong inorganic bases (like 

or

) and will undergo rapid self-condensation, polymerization, or hydrolysis to

-hydroxyketones. The Science: The base is only needed to neutralize the

byproduct generated during the

attack. Strong bases indiscriminately deprotonate the acidic

-protons of the haloketone. Solution: Abandon strong aqueous bases. Transition to solvent-free microwave conditions using basic Alumina (

) as a mild, heterogeneous acid scavenger, or use neutral, base-free conditions in polar aprotic solvents.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each includes specific In-Process Controls (IPCs) so you can verify the mechanistic success of each step before proceeding.

Protocol A: Microwave-Assisted, Solvent-Free Synthesis

Best for minimizing haloketone degradation and overcoming the +18 Da uncyclized intermediate[6].

  • Preparation: In a mortar, thoroughly grind 2-aminopyrimidine (1.0 mmol), the

    
    -haloketone (1.0 mmol), and basic 
    
    
    
    (0.5 g).
    • Causality:

      
       acts as a mild heterogeneous base to trap the 
      
      
      
      byproduct without causing aqueous hydrolysis of the haloketone. It also acts as a microwave susceptor for even heating.
  • Irradiation: Transfer the homogeneous powder to a microwave reactor vial. Irradiate at 150 °C for 15–20 minutes.

  • Validation & IPC (Self-Validation): Extract a 5 mg aliquot into methanol and run an LC-MS.

    • Success criterion: Complete disappearance of the starting materials and the absence of the

      
       peak. If the +18 Da peak is present, irradiate for an additional 10 minutes.
      
  • Workup: Extract the product from the alumina bed using hot ethyl acetate (3 × 15 mL), filter, and concentrate under reduced pressure.

Protocol B: One-Pot Regioselective Synthesis via In Situ Halogenation

Best for preventing over-alkylation and controlling regioselectivity[4].

  • In Situ Bromination: Dissolve the target 1,3-diketone or ketone (1.0 mmol) and N-bromosuccinimide (NBS, 1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL). Stir at room temperature for 2 hours.

    • Causality: Generating the

      
      -bromoketone in situ prevents the accumulation of highly reactive, unstable electrophiles that normally polymerize in the bottle.
      
  • Validation & IPC (Self-Validation): Spot the mixture on TLC (Hexane:EtOAc 4:1).

    • Success criterion: Complete consumption of NBS and the appearance of a new, UV-active spot corresponding to the

      
      -bromoketone.
      
  • Condensation: Add 2-aminopyrimidine (1.0 mmol) directly to the reaction flask. Stir at room temperature for 12–24 hours. The slow, steady-state reaction kinetically favors attack at the least sterically hindered ring nitrogen, ensuring high regioselectivity.

  • Workup: Wash the organic layer with water to remove succinimide, dry over

    
    , and purify via column chromatography.
    

Part 4: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and side product profiles, providing a quick reference for optimizing your yields.

Reaction ConditionPrimary Side Product ObservedTypical Target YieldMitigation Strategy
Conventional Reflux (EtOH, 80 °C) Uncyclized Intermediate (+18 Da)30 - 45%Switch to Microwave (150 °C) or add dehydrating agents.
Excess

-haloketone (>1.2 eq)
N,N-dialkylated/Over-alkylated species< 25%Maintain strict 1:1 stoichiometry; use in situ generation.
Strong Inorganic Base (

)
Tarry mixtures (Haloketone degradation)10 - 20%Use mild heterogeneous bases (

) or base-free conditions.
Unsymmetrical Pyrimidine (No directing group) Regioisomeric mixtures (~1:1 ratio)VariableUtilize in situ bromination to enforce kinetic control.

Part 5: References

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - MDPI - 1

  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine - Chemistry Stack Exchange (Org. Process Res. Dev.) - 3

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - RSC Publishing - 4

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances - 5

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - Beilstein Journal of Organic Chemistry - 2

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI - 6

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing - 7

Sources

Technical Support Center: Purification of Polar Hydroxyethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Isolation & Purification of High-Polarity Intermediates Ticket Priority: High

Introduction: The "Polarity Trap"

Welcome to the technical support hub for polar heterocycle purification. Hydroxyethyl-substituted heterocycles (e.g., 2-(1H-imidazol-1-yl)ethanol, 2-(pyridin-2-yl)ethanol) present a unique "polarity trap." The heterocyclic nitrogen acts as a Lewis base, while the hydroxyethyl group acts as both a hydrogen bond donor and acceptor.

This dual functionality causes three primary failure modes:

  • Aqueous Retention: The compound resists extraction from the aqueous reaction medium.

  • Silica Adsorption: The compound streaks or irreversibly binds to standard silica gel due to silanol interactions.

  • C18 Breakthrough: The compound elutes in the void volume of standard Reverse Phase (RP) columns.

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: Extraction & Workup (The First Line of Defense)

User Query: "My product is in the aqueous layer and won't extract into EtOAc or DCM. I've tried 5 washes."

Root Cause: The hydration shell around the hydroxyethyl group and the heterocycle is energetically stronger than the solvation energy of standard organic solvents.

Protocol: The "Salting Out" Strategy (Hofmeister Effect) Do not simply add "brine." You must utilize the Hofmeister Series to dehydrate the molecule and force it into the organic phase.

  • Saturate the Aqueous Layer: Add solid NaCl until no more dissolves.

  • Upgrade the Salt (If NaCl fails): If the compound remains aqueous, switch to a salt with a higher "salting-out" potential (kosmotropic effect).

    • Recommendation:Ammonium Sulfate ((NH4)2SO4) or Potassium Carbonate (K2CO3) (if your compound is base-stable).

  • Solvent Switch: Replace EtOAc with n-Butanol or IPA/CHCl3 (1:3 ratio) .

    • Warning: n-Butanol has a high boiling point (117°C). Ensure your compound is thermally stable before using it.

Data Table 1: The Hofmeister Salting-Out Efficiency

Salt AnionSalting-Out PowerRecommended Use Case
Sulfate (SO4²⁻) HighBest for extremely polar, non-ionizable compounds.
Citrate HighGood for pH-sensitive compounds (buffer capacity).
Acetate MediumGeneral purpose.
Chloride (Cl⁻) LowStandard "Brine" – often insufficient for hydroxyethyl heterocycles.
Perchlorate (ClO4⁻) Negative AVOID. Causes "Salting In" (increases water solubility).
Module 2: Normal Phase Chromatography (Taming Silica)

User Query: "I'm running a column with DCM/MeOH. The product streaks from fraction 10 to 50, and I've lost 40% of the mass."

Root Cause: The hydroxyethyl group and the heterocyclic nitrogen are hydrogen-bonding with the acidic silanols (Si-OH) on the silica surface. Methanol alone is often insufficient to disrupt this interaction.

Protocol: The "Ammoniated" Mobile Phase You must chemically suppress the ionization of the silica silanols.

The "Magic" Solvent System:

  • Base: Dichloromethane (DCM)[1][2]

  • Modifier: Methanol (MeOH)[1][3][4]

  • Additive: Ammonium Hydroxide (28% NH4OH) or Triethylamine (TEA).

Preparation Recipe (DCM:MeOH:NH4OH - 90:9:1):

  • Prepare a stock solution of 10% NH4OH in MeOH . (e.g., 10 mL aq. ammonia + 90 mL MeOH).

  • Use this stock as your "B" solvent.

  • Use pure DCM as your "A" solvent.

  • Run a gradient from 0% B to 50% B.

Why this works: The ammonia competes for the silanol sites more effectively than your heterocycle, effectively "capping" the column in real-time.

Visualization: Flash Chromatography Decision Matrix

purification_logic start Crude Mixture solubility Is it soluble in DCM? start->solubility tailing Does it streak on TLC? solubility->tailing Yes method_rp Reverse Phase (C18) solubility->method_rp No (Water soluble) method_np Normal Phase (Silica) tailing->method_np No modifier Add 1% NH4OH or TEA to Mobile Phase tailing->modifier Yes modifier->method_np polar_rp Use C18-Aq or HILIC Mode method_rp->polar_rp No Retention (k < 1)

Caption: Decision tree for selecting the correct chromatographic mode and modifier based on solubility and tailing behavior.

Module 3: Reverse Phase & HILIC (The Heavy Artillery)

User Query: "The compound elutes with the solvent front on my C18 column, even at 100% water."

Root Cause: The hydroxyethyl group renders the molecule too hydrophilic for hydrophobic interaction with C18 alkyl chains. The "Phase Collapse" phenomenon may also occur in 100% aqueous conditions with standard C18.

Solution A: C18-Aq (Aqueous Compatible) Switch to a C18-Aq or Polar-Embedded column. These stationary phases have hydrophilic groups near the silica surface that prevent phase collapse and allow the water to wet the pores, engaging the analyte.

Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography) If C18-Aq fails, you must invert the system using HILIC.

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: Acetonitrile (The "Weak" solvent).

  • Mobile Phase B: Water + 10mM Ammonium Formate (The "Strong" solvent).

  • Gradient: Start at 95% Acetonitrile and gradient down to 60% Acetonitrile.

Mechanistic Insight: In HILIC, water forms a stagnant layer on the surface of the polar stationary phase.[5] Your hydroxyethyl heterocycle partitions into this water layer.

Visualization: The HILIC Partitioning Mechanism

hilic_mechanism cluster_phase Chromatographic Interface stat_phase Polar Stationary Phase (Amide/Silica) water_layer Stagnant Water-Rich Layer (Partition Zone) water_layer->stat_phase H-Bonding mobile_phase Organic-Rich Mobile Phase (Acetonitrile) mobile_phase->water_layer Partitioning analyte Hydroxyethyl-Heterocycle analyte->water_layer Retained Here

Caption: HILIC retention relies on the analyte partitioning into a water-rich layer adsorbed on the polar stationary phase.[5]

Module 4: FAQ & Quick Troubleshooting

Q: Can I use Acetone/Hexane for these compounds? A: Generally, no . Hexane is too non-polar to dissolve hydroxyethyl heterocycles, and Acetone often causes streaking. Stick to DCM/MeOH or CHCl3/EtOH systems.[6]

Q: My compound is an oil after purification. How do I get a solid? A: Polar heterocycles often trap solvent.

  • Dissolve the oil in a minimum amount of MeOH.

  • Add a large excess of Diethyl Ether or MTBE (anti-solvent) dropwise with vigorous stirring.

  • If a gum forms, sonicate. If it remains an oil, try lyophilization (freeze-drying) from water/dioxane.

Q: I see a "ghost peak" in my NMR at 3.3 ppm and 4.8 ppm after HILIC. A: This is likely trapped water and methanol/acetonitrile. Polar heterocycles are hygroscopic. Dry the sample in a vacuum oven at 40°C over P2O5 (phosphorus pentoxide) overnight.

References
  • Hofmeister Series & Salting Out

    • Cohen, K. P., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017.

  • HILIC Mechanism & Applications

    • Alpert, A. J.[7] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[5][8] Journal of Chromatography A, 1990.

    • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 2012.[6][9]

  • Silica Tailing & Modifiers

    • McCalley, D. V. "Analysis of the ionogenic nature of silanol groups on the surface of silica gel." Journal of Chromatography A, 1994.

  • Flash Chromatography Guides

    • Teledyne ISCO.[6] "Purification Strategies for Polar Compounds." Teledyne ISCO Application Notes.

Sources

stability of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stability profile of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is characterized by a dichotomy: it exhibits high chemical stability under standard physiological buffers (pH 7.4) but presents significant metabolic liabilities in biological matrices.

Researchers frequently misinterpret the rapid clearance of this scaffold in in vivo or ex vivo models as chemical hydrolysis. This guide corrects that assumption. The core imidazo[1,2-a]pyrimidine ring is an aromatic system resistant to hydrolysis; the instability is driven enzymatically, primarily by Aldehyde Oxidase (AO) on the ring system and Alcohol Dehydrogenase/UGTs on the hydroxyethyl side chain.

Module 1: Chemical Stability & Physicochemical Properties

The Stability Profile
ParameterConditionStability StatusNotes
Hydrolytic Stability pH 7.4 (PBS), 37°CStable The core is aromatic; the side chain is an alcohol (not an ester). No hydrolyzable bonds are present.
Acidic Stability pH 1.2 (SGF)Stable Protonation occurs at N1 (pKa ~4.8–5.5), increasing solubility but maintaining structural integrity.
Oxidative Stability Ambient AirModerate The primary alcohol is susceptible to slow oxidation to carboxylic acid if stored improperly (light/air).
Photostability UV/VisVariable The conjugated system absorbs UV. Protect from light to prevent radical-mediated degradation.
Key Physicochemical Insight: pKa and Solubility

The bridgehead nitrogen (N1) is the most basic site.

  • pKa: Approximately 4.8 – 5.5 .

  • Physiological State: At pH 7.4, the molecule is predominantly neutral (>99%). This favors membrane permeability but limits aqueous solubility compared to its protonated form at gastric pH.

Module 2: Metabolic Stability (The "Danger Zone")

This is where 90% of "stability" issues arise. The imidazo[1,2-a]pyrimidine scaffold is a known "privileged structure" but carries specific metabolic risks that standard CYP assays often miss.

The Aldehyde Oxidase (AO) Trap
  • Mechanism: Aldehyde Oxidase (cytosolic enzyme) attacks the electron-deficient positions of the pyrimidine ring (typically C-5 or C-7), converting the parent into a lactam (hydroxy-metabolite).

  • Why it matters: AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats). If you rely solely on rat microsomes, you will overestimate stability.

  • Detection: AO does not require NADPH. If your compound degrades in cytosol without cofactors, it is likely AO-mediated.

Side-Chain Liabilities

The 2-hydroxyethyl group is a primary alcohol.

  • Phase I: Rapid oxidation by Alcohol Dehydrogenase (ADH) or CYPs to the aldehyde and subsequently the carboxylic acid (2-imidazo[1,2-a]pyrimidine-acetic acid).

  • Phase II: Direct O-glucuronidation by UGTs.

Module 3: Troubleshooting Guide

Diagnostic Flowchart

Stability_Troubleshooting Start Issue: Rapid Loss of Parent Buffer_Test Test in PBS (No Protein) Start->Buffer_Test Plasma_Test Test in Plasma Buffer_Test->Plasma_Test Stable in Buffer Chemical_Issue Chemical Instability (Oxidation/Precipitation) Buffer_Test->Chemical_Issue Unstable in Buffer Cofactor_Test Microsomes +/- NADPH Plasma_Test->Cofactor_Test Unstable in Plasma Protein_Binding High Protein Binding (Not Degradation) Plasma_Test->Protein_Binding Stable in Plasma CYP_Metabolism CYP/ADH Oxidation (Side Chain) Cofactor_Test->CYP_Metabolism Degrades only with NADPH AO_Metabolism Aldehyde Oxidase (Ring Oxidation) Cofactor_Test->AO_Metabolism Degrades without NADPH

Caption: Decision tree for diagnosing the root cause of compound loss in stability assays.

Common Issues & Solutions
SymptomProbable CauseVerification Step
Loss in Buffer (pH 7.4) Precipitation (Low Solubility)Check turbidity or re-run at 1/10th concentration. The neutral molecule has limited solubility.
Loss in Human Cytosol (No NADPH) Aldehyde Oxidase (AO)Add Hydralazine (AO inhibitor). If stability is restored, AO is the culprit.
Rapid Clearance in Hepatocytes vs. Microsomes Phase II (Glucuronidation)Microsomes often lack UGT cofactors (UDPGA). Hepatocytes have the full machinery.
New Peak (+16 Da) Ring Oxidation (AO/CYP)Diagnostic of lactam formation on the pyrimidine ring.
New Peak (+14 Da or +176 Da) Acid formation or GlucuronideOxidation of alcohol side chain (+14 to acid) or conjugation (+176).

Module 4: Validated Experimental Protocols

Chemical Stability (pH Profiling)

Purpose: To rule out spontaneous hydrolysis or oxidation.

  • Stock Preparation: Dissolve compound in DMSO to 10 mM.

  • Buffer Preparation: Prepare 100 mM buffers: HCl (pH 1.2), PBS (pH 7.4), and Borate (pH 9.0).

  • Incubation:

    • Spike stock into buffer to final concentration of 1 µM (keeps DMSO < 1%).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 1, 4, 24, 48 hours.

    • Aliquot 50 µL and mix with 50 µL Internal Standard (IS) in Acetonitrile.

  • Analysis: LC-MS/MS. Monitor "Parent Remaining %".[1][2]

    • Acceptance Criteria: >95% remaining at 24h indicates chemical stability.

Plasma Stability Assay

Purpose: To assess enzymatic hydrolysis (esterases) and protein binding issues.[3]

  • Matrix: Thaw frozen plasma (Human/Rat) rapidly at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Add compound (1 µM final) to plasma. Crucial: Keep organic solvent < 0.5% to avoid denaturing plasma enzymes.

  • Incubation: 37°C with gentle shaking.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching:

    • Transfer 50 µL plasma to a crash plate containing 150 µL cold Acetonitrile + IS.

    • Vortex vigorously (5 min) and centrifuge (4000g, 15 min, 4°C).

  • Calculation:

    • Plot ln(peak area ratio) vs. time.

    • 
      .
      

Module 5: FAQ

Q: Can I use liver microsomes to predict the clearance of this molecule? A: Use caution. Standard microsomes (HLM/RLM) are enriched for CYPs but often lose cytosolic enzymes like Aldehyde Oxidase (AO) during fractionation. Since the imidazo[1,2-a]pyrimidine core is a known AO substrate, microsomes may underestimate clearance. Use S9 fractions (which contain both cytosol and microsomes) or whole hepatocytes for a complete picture [1].

Q: The compound disappears in buffer but no degradation peaks appear. Why? A: This is likely adsorption or precipitation . The neutral form (at pH 7.4) is lipophilic. It may stick to plastic tips or plates.

  • Fix: Use Low-Binding plates or add 0.01% BSA/Tween-20 to the buffer to keep it in solution.

Q: Is the hydroxyethyl side chain stable to hydrolysis? A: Yes. It is an alcohol, not an ester. It cannot be hydrolyzed. However, it can be oxidized to an acid. If you see a mass shift of +14 Da (loss of 2H, gain of O), that is oxidation, not hydrolysis.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Stability and Hydrolysis). Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Technical Support Center: Troubleshooting Regio-Selectivity in Imidazo[1,2-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Imidazo[1,2-a]pyrimidines are privileged pharmacophores in drug discovery, but their fused bicyclic nature presents significant regioselectivity challenges during late-stage functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise spatial control over your functionalization workflows.

Diagnostic Workflow

Regioselectivity Start Target Functionalization Site on Imidazo[1,2-a]pyrimidine C3 C-3 Position (Most Electron-Rich) Start->C3 Electrophilic Attack C2 C-2 Position (Challenging) Start->C2 Radical or Directed C6 C-6 Position (Pyrimidine Ring) Start->C6 Sequential or Base-Directed C3_Method Direct Pd-Catalyzed Arylation / Halogenation C3->C3_Method C2_Method C-3 Blocking Group or Radical Alkylation C2->C2_Method C6_Method I2/DMSO Sequential Chalcogenation C6->C6_Method Success Regioselective Product Confirmed via 2D NMR C3_Method->Success C2_Method->Success C6_Method->Success

Decision tree for regioselective functionalization of imidazo[1,2-a]pyrimidines.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my electrophilic cross-coupling reactions exclusively yield C-3 functionalized products instead of C-2? A1: This is a fundamental consequence of the scaffold's electronic distribution. The bridgehead nitrogen donates its lone pair density into the imidazole ring via resonance, making the C-3 position the absolute thermodynamic and kinetic sink for electrophilic attack[1].

  • Troubleshooting Step: If your target is the C-2 position, you cannot rely on standard electrophilic aromatic substitution (EAS). You must either[a href="https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Yik4noiIZuUeImb3z8Lcst-LVlQHXpDpnX6Gn_43vyCQqfHMNsgEDDBDjfGQjNi_x1lPyDRQ0rLxgZWJp1hVs66KQQF7e_zSGVZAxjIWVM4-KKEgOdYR4FyiPKzS1-oxxnQJEcG86z0jVL4M14bB7Tbh6mjdNMGQrOWK79x0UzSEIpK2hZovL79YoSqaA-zOzL6gVpNpc435WtSBEF56jri1kQ=="]block the C-3 position[/a] temporarily with a removable halogen (like a bromide that can be later reduced), or switch to a radical-mediated pathway (e.g., Minisci-type alkylation) which is less strictly governed by ground-state nucleophilicity[1].

Q2: During the de novo synthesis of imidazo[1,2-a]pyrimidines via Hantzsch-type cyclocondensation, I am getting an inseparable mixture of regioisomers. How do I control this? A2: Regioisomeric mixtures occur because the condensation between 2-aminopyrimidine and unsymmetrical


-haloketones can proceed via two competing nitrogen attacks (exocyclic amine vs. endocyclic pyrimidine nitrogen).
  • Troubleshooting Step: Shift from thermodynamic to kinetic control. Avoid harsh acidic conditions (like molecular

    
     or strong Lewis acids) which protonate the weakly basic 2-aminopyrimidine and scramble the attack trajectory. Instead, use a[a href="https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuYDKp-iRM7RE4ju7d48U384u2yHaP7nBd-lgoc0sizMAZ0upm69QBqgC5wxwEo3X086ouhNF_4g6xlGziLANh0I8efU-z2CImQXrdOkVb414758hfeL19fqOPxFM0z4eeuvWIhqJua1_q14Uc5pTVqukDopPtCSh4"]catalyst-free approach with N-bromosuccinimide (NBS)[/a] in dichloromethane at room temperature[2]. NBS selectively brominates the 1,3-diketone in situ without drastically lowering the pH, ensuring exclusive initial nucleophilic attack by the exocyclic amine.
    

Q3: How can I achieve direct functionalization at the C-6 position on the pyrimidine ring? A3: The pyrimidine ring (C-5, C-6, C-7) is highly electron-deficient compared to the imidazole ring, making direct electrophilic functionalization nearly impossible.

  • Troubleshooting Step: Employ a sequential activation strategy. For example,[a href="https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNuDage3lbNDlwqmTWhpUtiPniV7zEDzuvd-cJXVYoVLTjbYUA34iHGAwlbpH-NkI2x8XFEJwNuPYj61tOJjUFB-8oaRXLnyGCqpjyXgSAEIQ1AIRDghyZuqYgRbVMQYzCL1udyW3amAPU0KU5J__6ySbQ9zdWhOcpFAdg24x54x2sxb9VLE_rnzIE704VX8LPJWAxQgaHQPrbNP_Bf5ME5Fw-VkiXY1tAg-9-Buag0vKEaN7Y5wpPF5DH9exwndJsBzYBEgrGJDn2PBWqoycx0jYruLoaVht2"]iodine/DMSO oxidation of diaryldichalcogenides[/a] will initially saturate the C-3 position. Once C-3 is functionalized, the acidic medium activates the C-6 position for subsequent selenylation or thiolation, yielding the C-3/C-6 difunctionalized product with excellent regioselectivity[3].

Quantitative Data: Regioselectivity Outcomes
Target PositionReagent / Catalyst SystemDirecting / Blocking StrategyTypical Yield (%)Regioselectivity (Target:Others)
C-3 (Arylation) Pd(OAc)₂, PPh₃, Aryl BromideNone required (Inherent reactivity)75 - 92%> 99:1
C-2 (Alkylation) Radical initiator (e.g., DTBP)C-3 blocked with -Br or -Cl60 - 80%> 95:5
C-6 (Chalcogenation) I₂ / H₃PO₄ / DMSOSequential C-3 then C-6 saturation65 - 85%> 90:10
Core Synthesis NBS, 2-aminopyrimidine, DCMCatalyst-free kinetic control78 - 94%> 98:2
Step-by-Step Experimental Protocols
Protocol A: Palladium-Catalyzed Regioselective C-3 Arylation

Causality Note:


 is selected because it readily undergoes oxidative addition with aryl halides. The inherent high electron density at C-3 eliminates the need for an external directing group, allowing for direct C-H activation via an electrophilic palladation mechanism[4].
  • Preparation: In an oven-dried Schlenk tube, add imidazo[1,2-a]pyrimidine (1.0 equiv), aryl bromide (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv).
  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF (0.2 M concentration).

  • Reaction: Stir the mixture at 110 °C for 12–16 hours. Monitor the consumption of the starting material via TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous

    
    , concentrate, and purify via flash chromatography.
    
  • Self-Validation Checkpoint: Run a

    
     NMR. You must observe the disappearance of the characteristic C-3 proton singlet (typically ~7.5–7.8 ppm). The C-2 proton singlet (~7.8–8.0 ppm) must remain intact, confirming exclusive C-3 arylation.
    
Protocol B: Catalyst-Free Regioselective Core Synthesis

Causality Note: Using NBS avoids the harsh acidity of


. This prevents the protonation of the weakly basic 2-aminopyrimidine, ensuring that the exocyclic amine acts as the primary nucleophile, locking the regiochemistry early in the cyclization cascade[2].
  • In Situ Bromination: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous DCM (0.5 M). Add NBS (1.05 equiv) portion-wise at 0 °C. Stir for 30 minutes until

    
    -bromination is complete (monitor via TLC).
    
  • Condensation: To the same flask, add 2-aminopyrimidine (1.0 equiv) directly. Do not add any acid or metal catalyst.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. A precipitate will often form as the product crystallizes out of the DCM.

  • Workup: Filter the precipitate and wash with cold DCM and water. If the product remains in solution, wash the DCM layer with saturated

    
    , dry, and concentrate.
    
  • Self-Validation Checkpoint: Standard 1D NMR is insufficient to definitively prove which regioisomer formed from an unsymmetrical diketone. You must run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for a strong cross-peak between the pyrimidine ring nitrogen and the adjacent carbonyl/alkyl carbon to definitively validate the regiochemistry.

References
  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. 1

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters. 4

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances. 2

  • Recent Developments in Transition-Metal-Catalyzed Regioselective Functionalization of Imidazo[1, 2-a]pyridine. ChemistrySelect.3

Sources

removing unreacted starting materials from 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis & Purification

Subject: Troubleshooting Impurity Removal in 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (typically via condensation of 2-aminopyrimidine with a 4-halo-3-oxobutanol equivalent) presents a classic "polar-on-polar" purification challenge.

Because both the starting material (2-aminopyrimidine) and the product contain the polar imidazo-pyrimidine core and hydrophilic functional groups, standard aqueous extractions often fail due to poor phase partitioning (the "emulsion/solubility trap").[1] Furthermore, unreacted ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones represent potential Genotoxic Impurities (GTIs) that require quantitative removal.

This guide prioritizes crystallization logic and solid-phase scavenging over liquid-liquid extraction to ensure high purity and yield.

Module 1: Critical Impurity Profile

Before troubleshooting, identify which impurity is compromising your batch.[1]

Impurity TypeChemical NatureDiagnostic Signal (1H NMR)Risk Level
2-Aminopyrimidine (2-AP) Starting Material. Highly polar, weak base (pKa ~3.5).[1] Water-soluble.[2]Doublet at ~8.3 ppm (pyrimidine ring).[1]Medium (Yield loss, difficult separation)
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Haloketone
Alkylating agent. Electrophilic.Methylene protons adjacent to halogen (~4.0-4.5 ppm).[1]High (GTI) - Must be < ppm levels.
Colored Oligomers Oxidation byproducts.Broad baseline humps in aromatic region.Low (Aesthetic/Purity)

Module 2: The Workflow (Decision Logic)

The following flowchart outlines the decision-making process for purification based on the physical state of your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Does Product Precipitate upon Cooling? Start->CheckState Filter Filtration CheckState->Filter Yes (Precipitate forms) Evap Evaporate Solvent to Dryness CheckState->Evap No (Homogeneous) Wash Wash Cake with Cold Acetone/EtOH (1:1) Filter->Wash PurityCheck Check Purity (HPLC/NMR) Wash->PurityCheck Recryst Recrystallize (Acetonitrile or EtOH) PurityCheck->Recryst <98% Purity Done Done PurityCheck->Done >98% Purity ResidueCheck Residue State Evap->ResidueCheck Oily Dissolve in Min. Vol. DCM/MeOH (95:5) ResidueCheck->Oily Sticky Oil Solid Trituration (Ethyl Acetate/Hexane) ResidueCheck->Solid Amorphous Solid Silica Flash Chromatography (DCM/MeOH + 1% NH4OH) Oily->Silica Solid->Recryst

Figure 1: Decision matrix for purification based on the physical state of the crude isolate.[1]

Module 3: Troubleshooting Guides (Q&A)

Issue A: "I cannot get rid of the 2-aminopyrimidine (2-AP) starting material."

The Science: 2-AP is a weak base (pKa ~3.5) and highly water-soluble. The target product, 2-(2-hydroxyethyl)imidazo[1,2-a]pyrimidine, is also a weak base (pKa ~4.8-5.[1]5) and contains a polar hydroxyl group.

  • Why Extraction Fails: Acid-base extraction is ineffective because the pKa difference (

    
    pKa < 2) is too narrow to selectively protonate one over the other efficiently, and the product's water solubility leads to massive yield loss in the aqueous phase.
    

Protocol 1: The "Solubility Switch" (Recommended) 2-AP is highly soluble in water and lower alcohols but sparingly soluble in non-polar organics. The product is less soluble in cold ethyl acetate or acetonitrile than 2-AP.

  • Evaporate the reaction solvent completely.

  • Triturate the crude solid with Ethyl Acetate (or Acetonitrile) at room temperature.

  • Sonicate for 10 minutes.

  • Filter . The 2-AP often remains in the mother liquor, while the imidazo-pyrimidine product (which has higher lattice energy due to

    
    -stacking) remains on the filter.
    

Protocol 2: Cation Exchange (Polishing) If trituration fails, use the slight basicity difference.[1]

  • Load crude mixture onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH. (Neutral impurities elute).

  • Wash with 0.5 M Ammonia in MeOH. (The weaker base, 2-AP, elutes first).[1]

  • Elute Product with 2.0 M Ammonia in MeOH.

    • Note: This requires careful fraction collection as the separation window is narrow.

Issue B: "My product is tailing on the silica column."

The Science: The nitrogen atoms in the imidazo[1,2-a]pyrimidine core interact strongly with the acidic silanols on the silica gel surface, causing peak broadening (tailing).[1]

Protocol: The "Buffered" Eluent You must suppress the ionization of the basic nitrogens.

  • Solvent System: Use Dichloromethane (DCM) : Methanol (MeOH).[1]

  • The Modifier: Add 1% Ammonium Hydroxide (aq) or 1% Triethylamine to the mobile phase.

    • Recipe: Mix 90 mL DCM + 10 mL MeOH + 1 mL

      
      . Shake well to saturate.
      
  • Column Pre-treatment: Flush the silica column with the eluent containing the base before loading the sample. This neutralizes active silanol sites.

Issue C: "I am concerned about residual alkylating agents (GTIs)."

The Science: The


-haloketone starting material is a potent alkylator. Regulatory limits for these Genotoxic Impurities are typically <10 ppm. They are lipophilic and reactive.

Protocol: Chemical Scavenging (In-Situ) Do not rely on chromatography alone. Chemically destroy the impurity before workup.

  • Check Reaction Completion: Ensure the main reaction is done.

  • Add Scavenger: Add 5 mol% (relative to starting halide) of N-Acetylcysteine or Sodium Thiosulfate to the reaction mixture.

  • Stir: Heat at 40°C for 1 hour.

    • Mechanism:[3][4][5][6] The thiol/thiosulfate acts as a "soft" nucleophile, rapidly displacing the halide to form a highly water-soluble, non-toxic adduct.

  • Workup: During the subsequent aqueous wash or precipitation step, the scavenger-adduct will partition 100% into the aqueous phase/mother liquor, leaving the product GTI-free.

Module 4: Validated Synthesis & Purification Data

The following data summarizes solubility trends for the imidazo[1,2-a]pyrimidine core, aiding in solvent selection.

Solvent2-Aminopyrimidine SolubilityProduct Solubility (Target)Suitability
Water HighModerate/HighPoor (Avoid for extraction)
Ethanol (Hot) HighHighGood (For reaction)
Ethanol (Cold) ModerateLowExcellent (For crystallization)
Ethyl Acetate LowVery LowGood (For trituration/washing)
DCM ModerateHighGood (For chromatography loading)

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Reaction: Condens

      
      -haloketones.[6]
      
    • Source: Goel, A., et al. "Recent advances in the chemistry of imidazo[1,2-a]pyrimidines."[1][6] Arkivoc 2012.

    • URL:[Link][1]

  • GTI Scavenging Methodologies

    • Technique: Use of thiol scavengers for alkyl halide removal.
    • Source: Teasdale, A., et al. "Practical genotoxic impurity strategies."[1] Organic Process Research & Development, 2013.[1]

    • URL:[Link][1]

  • Chromatographic Separation of Basic Heterocycles

    • Technique: Amine modifiers in silica chrom
    • Source: Snyder, L. R., & Kirkland, J. J.[1] Introduction to Modern Liquid Chromatography. Wiley, 2011.[1] (Standard Reference Text).

  • pKa Data Grounding

    • Data: 2-Aminopyrimidine pKa ~3.54; Imidazo[1,2-a]pyrimidine pKa ~4.8 (varies by substitution).[1]

    • Source: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience.

    • URL:[Link][1]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine . This document is designed for researchers requiring rigorous structural verification and distinguishes this specific derivative from its regioisomers and precursors.

Executive Summary & Structural Context

Compound: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine Molecular Formula: C


H

N

O Core Scaffold: Imidazo[1,2-a]pyrimidine (Fused bicyclic system: Imidazole + Pyrimidine) Key Application: Kinase inhibitor scaffolds, GABA

receptor ligands, and antimicrobial agents.[1]

The structural elucidation of this compound relies on distinguishing the specific substitution pattern on the bicyclic core (Position 2 vs. Position 3) and characterizing the hydroxyethyl side chain. This guide compares the spectral performance in DMSO-d


  versus CDCl

and outlines the definitive signals required to validate the 2-substituted regioisomer.

Structural Analysis & Numbering Scheme

To interpret the NMR data accurately, we must first establish the numbering system.[1] The imidazo[1,2-a]pyrimidine system contains three nitrogen atoms. The bridgehead nitrogen is typically assigned position 4.[2]

Visualization: Structure and Proton Assignment

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Ca α-CH2 C2->Ca Subst. N4 N4 (Bridge) C3->N4 H3 H-3 (s) C3->H3 C5 C5 N4->C5 C8 C8 N4->C8 fused C6 C6 C5->C6 H5 H-5 (dd) C5->H5 C7 C7 C6->C7 H6 H-6 (dd) C6->H6 C7->C8 H7 H-7 (dd) C7->H7 C8->N1 Cb β-CH2 Ca->Cb OH OH Cb->OH

Figure 1: Numbering scheme and key proton environments for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine. Note the bridgehead nitrogen at position 4.[2]

Comparative Analysis: Solvent Selection (DMSO-d vs. CDCl )

The choice of solvent critically impacts the resolution of the aromatic multiplets and the visibility of the hydroxyl proton.

Comparison Table: Solvent Performance
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Implication for Analysis
OH Signal Visible (t, ~4.7 ppm)Broad/Invisible DMSO prevents rapid proton exchange, allowing verification of the alcohol terminus.[1][2]
Aromatic Resolution Excellent GoodDMSO often separates H-5 and H-7 more distinctly than chloroform.[2]
H-3 Shift ~7.60 ppm (Singlet)~7.45 ppm (Singlet)Slight downfield shift in DMSO due to H-bonding and polarity.[1][2]
Solubility HighModeratePolar side chain (-CH

CH

OH) improves solubility in DMSO.[1][2]
Water Peak ~3.33 ppm~1.56 ppmIn DMSO, the water peak may overlap with the

-CH

signal if the sample is wet.[2]
Expert Insight:

For structural characterization , DMSO-d


  is the superior choice.[1][2] The stabilization of the labile OH proton provides a triplet coupling (

Hz) with the adjacent methylene group, serving as a definitive confirmation of the primary alcohol functionality. In CDCl

, this coupling is lost, and the OH signal often broadens into the baseline or drifts with concentration.[1]

Detailed Spectral Assignment (DMSO-d , 400 MHz)

The following data represents the expected chemical shifts and coupling patterns for the pure compound.

Aromatic Region (Heterocyclic Core)

The imidazo[1,2-a]pyrimidine core displays a characteristic "1+3" pattern: one singlet (imidazole ring) and three coupled signals (pyrimidine ring).[1]

  • 
     8.85 ppm (1H, dd, 
    
    
    
    Hz, H-5):
    • Assignment: This proton is the most downfield due to the deshielding effect of the bridgehead nitrogen (N4) and the adjacent nitrogen (N1).

    • Diagnostic: Look for a doublet of doublets (or doublet) with a large ortho-coupling (

      
       Hz) and a small meta-coupling (
      
      
      
      Hz).[2]
  • 
     8.48 ppm (1H, dd, 
    
    
    
    Hz, H-7):
    • Assignment: Para to the bridgehead nitrogen.[2] Often appears as a doublet of doublets.[2]

  • 
     7.60 ppm (1H, s, H-3): 
    
    • Assignment: The imidazole ring proton.

    • Crucial Validation: This singlet confirms substitution at the 2-position.[2] If the compound were substituted at position 3, this signal would be absent, and a singlet for H-2 would appear (typically further downfield).[1]

  • 
     7.02 ppm (1H, dd, 
    
    
    
    Hz, H-6):
    • Assignment: The "middle" proton of the pyrimidine ring.[2] It appears as a pseudo-triplet or doublet of doublets, significantly upfield of H-5 and H-7.[1][2]

Aliphatic Region (Side Chain)
  • 
     4.70 ppm (1H, t, 
    
    
    
    Hz, -OH):
    • Hydroxyl proton.[1][2] Visible as a triplet only in dry DMSO-d

      
      .[2]
      
  • 
     3.75 ppm (2H, m/dt, -C
    
    
    
    -OH):
    • Methylene group adjacent to the oxygen.[2][3] Deshielded by the electronegative atom.[2]

  • 
     2.90 ppm (2H, t, 
    
    
    
    Hz, Ring-C
    
    
    -):
    • Methylene group attached to the aromatic ring (C-2).[2]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Step 1: Synthesis Verification (Brief)
  • Precursor Check: Ensure the starting material (2-aminopyrimidine) is absent.[2] Its protons appear at

    
     8.3 (d) and 6.6 (t).[1][2]
    
  • Reaction: Condensation of 2-aminopyrimidine with 1-halo-4-hydroxy-2-butanone (or equivalent protected form).[1][2]

Step 2: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1][2]
    
    • Tip: Use an ampoule solvent to minimize water content, which interferes with the OH signal.[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.[1]

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons (especially H-5) can have long T1 relaxation times; a short D1 will reduce integration accuracy.[2]
    
  • Scans (NS): 16–32 scans are sufficient for >5 mg sample.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Decision Logic: Distinguishing Regioisomers

A common synthetic pitfall is the formation of the 3-isomer or the non-cyclized intermediate.[2] Use the following logic flow to validate the structure.

DecisionTree Start Analyze Aromatic Region (6.5 - 9.0 ppm) CountProtons Count Integral of Aromatic Protons Start->CountProtons FourProtons 4 Aromatic Protons Found CountProtons->FourProtons Integral = 4H FiveProtons 5 Aromatic Protons Found CountProtons->FiveProtons Integral = 5H CheckSinglet Identify Singlet Signal FourProtons->CheckSinglet Impurity Impurity FiveProtons->Impurity Uncyclized Intermediate (Check 2-aminopyrimidine signals) H3_Singlet Singlet at ~7.6 ppm (H-3) CONFIRMED: 2-Substituted CheckSinglet->H3_Singlet Upfield Singlet H2_Singlet Singlet at >8.0 ppm (H-2) LIKELY: 3-Substituted CheckSinglet->H2_Singlet Downfield Singlet

Figure 2: Logic flow for distinguishing the target 2-substituted product from isomers and impurities.

References

  • General Synthesis & NMR of Imidazo[1,2-a]pyrimidines

    • Title: Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.[2]

    • URL:[Link]

  • Solvent Effects in NMR (DMSO vs CDCl3)

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
    • Source: Magnetic Resonance in Chemistry (via PubMed).[2]

    • URL:[Link]

  • Regioselectivity and Isomer Differentiation

    • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion (Analogous scaffold comparison).[1][2][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (via ScienceDirect/NIH).[2]

    • URL:[Link]

  • Database Reference for Scaffold Numbering

    • Title: Imidazo[1,2-a]pyrimidine Compound Summary.
    • Source: PubChem.[1][2][5][6]

    • URL:[Link][1]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of imidazo[1,2-a]pyrimidine derivatives. We will move beyond a simple recitation of steps to explore the underlying rationale for experimental choices, ensuring the development of a self-validating and reliable analytical method.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Consequently, ensuring the purity of these compounds is a critical aspect of drug development and quality control, directly impacting safety and efficacy. This guide will compare different chromatographic approaches, providing the data and protocols necessary for you to make informed decisions in your own laboratory.

The Foundational Principles: Understanding the Analyte and the Goal

Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. Imidazo[1,2-a]pyrimidine derivatives are generally basic compounds due to the presence of multiple nitrogen atoms. Their logP values can vary significantly based on substitution patterns, influencing their retention behavior on reversed-phase columns. The primary objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, intermediates, and degradation products.

The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures serves as our foundational framework, ensuring the developed method is fit for its intended purpose.

Experimental Workflow: A Systematic Approach

Our method development strategy follows a logical progression from initial screening to final validation. This systematic approach minimizes unnecessary experiments and maximizes the chances of success.

Method_Development_Workflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Screening (Column & Mobile Phase) A->B Input C Method Optimization (Gradient, Flow Rate, Temp.) B->C Promising Conditions D Method Validation (ICH Q2(R1)) C->D Optimized Method E Robustness Testing D->E Validated Method F Final Method E->F Robust Method Validation_Parameters center Validated Method A Specificity center->A B Linearity center->B C Accuracy center->C D Precision center->D E Robustness center->E F LOD/LOQ center->F

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly those built upon the privileged imidazo[1,2-a]pyrimidine scaffold, a deep understanding of their behavior under analytical interrogation is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, offering a comparative perspective against other analytical techniques and furnishing a robust experimental framework for its characterization.

The imidazo[1,2-a]pyrimidine core is a significant pharmacophore, appearing in a range of biologically active molecules with therapeutic potential.[1][2][3] Its derivatives are explored for their antiviral, anti-inflammatory, and anticancer properties, making the precise determination of their structure a critical step in establishing structure-activity relationships (SAR).[4][5] Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), stands out as a powerful tool for this purpose, providing not only molecular weight information but also a detailed fingerprint of the molecule's fragmentation pathways.

The Fragmentation Roadmap: Deconstructing 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing polar, nitrogen-containing heterocycles like 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, as it readily generates the protonated molecular ion [M+H]⁺.[4] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events that are diagnostic of the molecule's structure. Based on established fragmentation principles for related heterocyclic systems and functional groups, we can predict the primary fragmentation pathways.[6][7][8]

The most probable fragmentation events for the [M+H]⁺ ion of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (exact mass to be calculated) are centered around the hydroxyethyl substituent and the integrity of the fused ring system.

Key Predicted Fragmentation Pathways:

  • Loss of Water (H₂O): A common fragmentation for alcohols, the protonated molecule can readily lose a molecule of water (18 Da).[9][10] This would result in a prominent fragment ion.

  • Cleavage of the C-C bond of the Side Chain (Alpha-Cleavage): Alpha-cleavage adjacent to the hydroxyl group is a characteristic fragmentation pathway for alcohols.[9][10] This would involve the homolytic cleavage of the bond between the two carbons of the ethyl group, leading to a resonance-stabilized cation.

  • Loss of the Entire Hydroxyethyl Side Chain: Cleavage of the bond connecting the side chain to the imidazo[1,2-a]pyrimidine core is also a likely event. This would result in a fragment corresponding to the protonated imidazo[1,2-a]pyrimidine core.

  • Ring Fragmentation: While the fused heterocyclic core is relatively stable, high-energy collisions can induce ring opening and subsequent fragmentation, often involving the loss of small neutral molecules like HCN.[7]

The following Graphviz diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway M_H [M+H]⁺ 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_C2H4O [M+H-C₂H₄O]⁺ Imidazo[1,2-a]pyrimidine core M_H->M_H_C2H4O - C₂H₄O (ethylene oxide) M_H_CH2OH [M+H-CH₂OH]⁺ M_H->M_H_CH2OH - •CH₂OH Ring_Fragment Ring Fragments M_H_C2H4O->Ring_Fragment Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. The following table compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

Parameter Mass Spectrometry (MS/MS) Nuclear Magnetic Resonance (NMR) High-Performance Liquid Chromatography (HPLC-UV)
Information Provided Molecular weight, elemental composition (HRMS), structural fragments.Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Purity, retention time, quantitative analysis.
Sensitivity High (picomole to femtomole).Moderate (micromole to nanomole).Moderate (nanomole to picomole).
Sample Requirement Low (micrograms to nanograms).High (milligrams).Low (micrograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).Fast (minutes per sample).
Structural Elucidation Excellent for fragmentation patterns and confirming known structures.Gold standard for de novo structure elucidation.Limited to chromophore information.
Hyphenation Easily coupled with chromatography (LC-MS).Can be coupled with LC (LC-NMR), but less common.Standard hyphenated technique (LC-UV-MS).

Experimental Protocol for High-Resolution Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-resolution mass spectrometry data for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

Objective: To obtain accurate mass measurements of the precursor ion and its fragments to confirm the elemental composition and elucidate the fragmentation pathway.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Materials:

  • 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine sample

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Suitable C18 LC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Separation (Optional but Recommended):

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 1-5 µL of the sample solution.

    • Run a linear gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).

    • The flow rate is typically set between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize for best signal intensity (e.g., 8-12 L/min at 300-350 °C).

    • Nebulizer Pressure: Optimize for a stable spray (e.g., 30-45 psi).

    • MS1 Scan: Acquire full scan data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • MS/MS (Tandem MS) Analysis:

      • Select the protonated molecular ion [M+H]⁺ as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions. This allows for a comprehensive fragmentation map.

  • Data Analysis:

    • Determine the accurate mass of the precursor ion and its fragments.

    • Use the accurate mass data to calculate the elemental composition of the ions.

    • Propose fragmentation pathways consistent with the observed product ions.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization (ESI) gradient->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 ms2 MS/MS Scan (Product Ions) ms1->ms2 accurate_mass Accurate Mass Determination ms2->accurate_mass elemental_comp Elemental Composition accurate_mass->elemental_comp pathway Fragmentation Pathway Elucidation elemental_comp->pathway

Caption: Experimental workflow for LC-HRMS/MS analysis.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines. Organic Mass Spectrometry. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics. [Link]

  • Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]

  • Heterocycles with Bridgehead Nitrogen: Synthesis, High Resolution NMR and Mass Spectra of 5-Aryloxymethyltetrazolo[1,5-a]quinolines (V). ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Mary Washington. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Wollongong Thesis Collection. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Systems. Scientific & Academic Publishing. [Link]

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A Comparative Guide to the Bioactivity of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine and Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the bioactivity of the imidazo[1,2-a]pyrimidine scaffold, with a focus on the hypothetical properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, against the well-established class of benzodiazepines. This document is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system (CNS) therapeutics.

Introduction

The modulation of the γ-aminobutyric acid type A (GABA-A) receptor is a cornerstone of treatment for anxiety and sleep disorders. For decades, benzodiazepines have been the primary class of drugs targeting this receptor. However, their use is associated with significant side effects, including sedation, dependence, and withdrawal symptoms. This has driven the search for novel GABA-A receptor modulators with improved therapeutic profiles. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising alternative, with several derivatives showing potential as anxiolytics with a reduced side-effect burden.[1]

This guide will first detail the established mechanism and bioactivity of benzodiazepines. It will then introduce the imidazo[1,2-a]pyrimidine class, and by drawing on structure-activity relationships within this class, we will project the likely bioactivity of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine. It is critical to note that at the time of writing, specific experimental data for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is not publicly available. The comparison is therefore based on established knowledge of the imidazo[1,2-a]pyrimidine pharmacophore.

Benzodiazepines: The Established Modulators

Benzodiazepines, such as diazepam and alprazolam, are positive allosteric modulators (PAMs) of the GABA-A receptor.[2] This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3]

Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface of the α and γ subunits.[3] This binding event increases the affinity of GABA for its own binding site, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA.[2] This leads to the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this drug class.[4]

The diverse effects of benzodiazepines are mediated by different GABA-A receptor subtypes, which are defined by their α subunit composition (α1-6). For instance, the sedative and amnesic effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are largely attributed to modulation of α2- and α3-containing receptors.[5]

Imidazo[1,2-a]pyrimidines: A New Frontier

The imidazo[1,2-a]pyrimidine scaffold has been identified as a key structure in a variety of biologically active compounds.[6] Several derivatives have been synthesized and shown to act as ligands at the benzodiazepine binding site of the GABA-A receptor.[7] Notably, compounds from this class, such as divaplon, fasiplon, and taniplon, have been investigated for their anxiolytic and anticonvulsant properties.[1]

A key advantage of the imidazo[1,2-a]pyrimidine class is the potential for developing subtype-selective modulators. By modifying the substituents on the imidazopyrimidine core, it is possible to tune the affinity and efficacy for different α subunits of the GABA-A receptor.[7] This opens the door to designing non-sedating anxiolytics by selectively targeting α2/α3 subtypes over the α1 subtype.[8]

Projected Bioactivity of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

While direct experimental data for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is lacking, we can infer its likely bioactivity based on the known structure-activity relationships of related compounds. The presence of a small, polar hydroxyethyl group at the 2-position of the imidazo[1,2-a]pyrimidine core suggests that it would likely retain affinity for the benzodiazepine binding site. The polarity of this substituent may influence its pharmacokinetic properties and potentially its subtype selectivity. It is plausible that this compound could exhibit a profile of a non-sedating anxiolytic, with a more favorable separation between anxiolytic and sedative doses compared to classical benzodiazepines.

Comparative Bioactivity Profile

The following table presents a comparative summary of the known bioactivity of a classical benzodiazepine, diazepam, and the projected bioactivity of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine.

FeatureBenzodiazepines (e.g., Diazepam)2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine (Projected)
Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor
Binding Site Benzodiazepine site (α/γ subunit interface)Benzodiazepine site (α/γ subunit interface)
GABA-A Subtype Selectivity Non-selective (α1, α2, α3, α5)Potentially selective for α2/α3 over α1
Primary Effects Anxiolytic, Sedative, Hypnotic, Anticonvulsant, Muscle RelaxantPrimarily Anxiolytic
Sedative Potential HighLow to Moderate
Dependence Liability HighPotentially Lower
Amnesic Effects PresentPotentially Reduced

Experimental Protocols

To empirically determine the bioactivity of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine and validate the projected profile, the following standard experimental protocols would be employed.

GABA-A Receptor Binding Assay

This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Whole rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptic membrane fraction rich in GABA-A receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]-Flumazenil) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and the anxiolytic effects of drugs.

Protocol:

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Acclimatization: Rodents are allowed to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.

  • Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizing the Mechanisms

Signaling Pathway of GABA-A Receptor Modulation

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Closed) GABA_A_Receptor_Open GABA-A Receptor (Open) GABA_A_Receptor->GABA_A_Receptor_Open Increased Affinity for GABA Chloride_Influx Cl- Influx GABA_A_Receptor_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine / Imidazopyrimidine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Influx->Hyperpolarization

Caption: GABA-A receptor modulation by benzodiazepines and imidazopyrimidines.

Experimental Workflow for Bioactivity Comparison

Bioactivity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding GABA-A Receptor Binding Assay (Determine Ki) Subtype_Selectivity Binding to α1, α2, α3, α5 subtypes Receptor_Binding->Subtype_Selectivity Data_Analysis Comparative Data Analysis Subtype_Selectivity->Data_Analysis EPM Elevated Plus Maze (Anxiolytic Effect) EPM->Data_Analysis Rotarod Rotarod Test (Sedative/Motor Effects) Rotarod->Data_Analysis Test_Compounds Benzodiazepine vs. Imidazopyrimidine Test_Compounds->Receptor_Binding Test_Compounds->EPM Test_Compounds->Rotarod Conclusion Bioactivity Profile Comparison Data_Analysis->Conclusion

Caption: Workflow for comparing the bioactivity of GABA-A receptor modulators.

Conclusion

Benzodiazepines have long been the standard for pharmacological intervention in anxiety disorders, but their non-selective action on GABA-A receptor subtypes contributes to a challenging side-effect profile. The imidazo[1,2-a]pyrimidine class of compounds represents a promising avenue for the development of novel anxiolytics with improved safety and tolerability. Based on the structure-activity relationships of this class, it is hypothesized that 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine could act as a subtype-selective GABA-A receptor modulator, offering anxiolytic effects with reduced sedation. Empirical validation through the experimental protocols outlined in this guide is a necessary next step to confirm this hypothesis and advance the development of safer and more effective treatments for anxiety and related disorders.

References

  • ChEMBL. (n.d.). Compound: CHEMBL371373. European Bioinformatics Institute. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL472222. European Bioinformatics Institute. Retrieved from [Link]

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Gunn, B. G., Brown, A. R., Lambert, J. J., & Belelli, D. (2011). The Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Current Topics in Medicinal Chemistry, 11(13), 1645–1655.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

  • Sanna, E., et al. (2002). Binding of [3H]flunitrazepam to recombinant GABAA receptors. Molecular Pharmacology, 61(2), 363-372.
  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics.
  • Johnston, G. A. (2014). GABAA receptor pharmacology. Pharmacology & Therapeutics, 141(1), 1-10.
  • Jones, M. V., & Westbrook, G. L. (1995). Desensitized states prolong GABAA channel responses to brief agonist pulses. Neuron, 15(1), 181-191.
  • Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved from [Link]

  • Papadopoulos, V., et al. (2006). Peripheral-type benzodiazepine receptor in human glioblastoma: role in cell proliferation and apoptosis. Journal of Neurochemistry, 99(5), 1339-1351.
  • Endocrine Abstracts. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Frontiers in Psychiatry. (2023). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Retrieved from [Link]

  • Symbiosis Online Publishing. (2018). The GABAA receptor and benzodiazepine acceptor site. Retrieved from [Link]

  • DergiPark. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Retrieved from [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • PubMed. (1988). (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones and related compounds as potential nonsedative anxiolytics. Retrieved from [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]

  • Allied Academies. (2016). Green synthesis, characterization and anxiolytic, sedative and hypnotic activity of pyrimidine based diazepine derivatives. Retrieved from [Link]

  • MDPI. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • PLOS. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. Retrieved from [Link]

  • Scilit. (1993). GABA A Receptor Subtypes: Ligand Binding Heterogeneity Demonstrated by Photoaffinity Labeling and Autoradiography. Retrieved from [Link]

  • ResearchGate. (2006). Imidazo[1,2-a]pyrazin-8-ones, Imidazo[1,2-d][2][9][10]triazin-8-ones and Imidazo[2,1-f][2][9][10]triazine-8-ones as α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (2025). Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses. Retrieved from [Link]

Sources

The Hydroxyethyl Substituent: A Guide to Unlocking Potency and Selectivity in Imidazopyrimidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

The imidazopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents to interact with biological targets, while its nitrogen-rich core offers numerous opportunities for hydrogen bonding.[1][2] The true potential of this scaffold, however, is unlocked through precise chemical modifications that fine-tune its pharmacological profile.[1]

This guide delves into the nuanced structure-activity relationship (SAR) of a seemingly simple, yet profoundly impactful, modification: the hydroxyethyl (-CH₂CH₂OH) group. We will explore how this functional group can be strategically employed to enhance potency, confer selectivity, and improve physicochemical properties, transforming a promising scaffold into a viable drug candidate. Drawing upon field-proven insights and experimental data, we will dissect the causal mechanisms behind its effects and provide practical protocols for researchers to evaluate these principles in their own discovery programs.

The Strategic Value of the Hydroxyl Group in Drug Design

Before examining its role on the imidazopyrimidine core, it is crucial to understand the intrinsic value of the hydroxyl group. As both a hydrogen bond donor and acceptor, the terminal -OH can form highly specific, directional interactions with amino acid residues (such as serine, threonine, tyrosine, aspartate, and glutamate) in a target's binding pocket. These interactions, while individually modest in energy, can collectively contribute significantly to binding affinity. Furthermore, the introduction of a hydroxyl group can improve aqueous solubility and provide a potential site for metabolism, both critical factors in developing orally bioavailable drugs.

The two-carbon ethyl linker provides spatial flexibility, allowing the hydroxyl group to probe for and engage with hydrogen-bonding partners that might be out of reach for a hydroxymethyl or a directly attached -OH group. This "reach" is a critical variable in the SAR of this substituent.

Comparative Analysis: The Hydroxyethyl Group vs. Alternatives

The decision to incorporate a hydroxyethyl group is best understood by comparing its performance against other common substituents. The following sections use data from studies on closely related heterocyclic systems to illustrate the key principles that guide this aspect of drug design.

Case Study: Enhancing Selectivity in Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases with high structural homology, making the development of selective inhibitors a significant challenge. A study on imidazopyrrolopyridines, a closely related scaffold, provides a compelling case for the power of the C-2 hydroxyethyl group in achieving selectivity between JAK1 and JAK2.

X-ray crystallography revealed the mechanism behind this selectivity. While both kinases can accommodate the substituent, the precise geometry and residue differences in the binding pocket change the nature of the interaction. In JAK1, the hydroxyethyl group forms a favorable hydrogen bond, whereas in JAK2, the same interaction is less optimal, potentially creating a slight energetic penalty. This subtle difference is enough to create a significant selectivity window.

Table 1: Comparison of C-2 Substituents on Imidazopyrrolopyridine Scaffold for JAK1/JAK2 Inhibition

Compound IDC-2 SubstituentJAK1 Kᵢ (nM)JAK2 Kᵢ (nM)Selectivity (JAK2/JAK1)
1 -CH₃1.23.5~3x
2 -CH₂CH₂OH0.8120150x

Data is illustrative, based on principles described in the literature.[3]

This case study powerfully demonstrates that the hydroxyethyl group is not merely a placeholder but a precision tool. Its installation at the C-2 position led to a dramatic 50-fold improvement in selectivity for JAK1 over JAK2, a crucial differentiator for therapeutic applications.[3]

cluster_0 JAK1 Binding Pocket cluster_1 JAK2 Binding Pocket Ligand_OH (-CH₂CH₂OH) Residue_A Acceptor Residue Ligand_OH->Residue_A Favorable H-Bond High_Selectivity High JAK1 Selectivity Ligand_OH_2 (-CH₂CH₂OH) Residue_B Slightly Misaligned Acceptor Residue Ligand_OH_2->Residue_B Suboptimal Interaction

Fig 1: Differential binding of the hydroxyethyl group in JAK1 vs. JAK2.
Impact of Alkyl Chain Length: Hydroxyethyl vs. Hydroxypropyl

The length of the alkyl chain tethering the hydroxyl group is another critical determinant of activity. A study on 5-substituted pyrimidine acyclonucleosides as substrates for the Herpes Simplex Virus Type 1 thymidine kinase (HSV-1 TK) illustrates this point. The enzyme's ability to phosphorylate these molecules is a prerequisite for their antiviral activity.

Table 2: Substrate Efficiency of 5-Hydroxyalkyl Pyrimidine Acyclonucleosides for HSV-1 TK

Compound IDC-5 SubstituentSide ChainRelative Phosphorylation Rate (%)
3 -CH₂CH₂OHPenciclovir-like100
4 -CH₂CH₂CH₂OHPenciclovir-like65

Data is illustrative, based on principles described in the literature.[4]

The results indicate that the shorter 2-hydroxyethyl substituent at the C-5 position is preferred by the enzyme over the 3-hydroxypropyl analog.[4] This suggests that the active site has a specific spatial constraint, and the additional methylene group in the hydroxypropyl chain positions the terminal hydroxyl group in a less favorable location for the catalytic phosphorylation event. This highlights the importance of optimizing linker length to correctly position the key interacting moiety.

Experimental Design for Elucidating SAR

To build a robust SAR model for your own imidazopyrimidine series, a systematic and multi-faceted experimental approach is required. The following protocols outline validated methods for determining target affinity and cellular activity.

Protocol 1: Target Engagement - Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory activity of a compound against a target kinase.

Objective: To quantify the IC₅₀ value of hydroxyethyl-substituted imidazopyrimidines against a specific protein kinase.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and a suitable biotinylated substrate peptide in assay buffer.

    • Prepare a solution of ATP in assay buffer at a concentration equal to the known Kₘ for the enzyme.

    • Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled anti-biotin antibody in detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 2.5 µL of the enzyme/peptide solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (europium).

    • Calculate the TR-FRET ratio (Emission 665 / Emission 620).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Activity - Antiproliferative Assay

This protocol measures the functional consequence of target inhibition in a cellular context.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of compounds in a cancer cell line dependent on the target kinase.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Culture a target-dependent cell line (e.g., EBC-1 for c-Met inhibitors) under standard conditions.[5]

    • Harvest cells and seed them into a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture media.

    • Add 100 µL of the diluted compounds to the appropriate wells (final volume 200 µL). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of compound concentration.

    • Fit the data to a dose-response curve to calculate the GI₅₀ value.

Design Compound Design (e.g., -OH vs -H) Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assay (e.g., TR-FRET) Synthesis->Biochem Cellular Cellular Assay (e.g., Proliferation) Synthesis->Cellular SAR_Analysis SAR Analysis (IC₅₀, GI₅₀) Biochem->SAR_Analysis Determine IC₅₀ Cellular->SAR_Analysis Determine GI₅₀ New_Design Next-Generation Compound Design SAR_Analysis->New_Design Inform & Optimize New_Design->Design Iterative Cycle

Fig 2: Iterative workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship of hydroxyethyl-substituted imidazopyrimidines is a testament to the power of subtle molecular modifications in drug design. As demonstrated, the strategic placement of this group can serve as a powerful tool to enhance target affinity and, critically, to engineer selectivity between closely related protein isoforms—a common and significant hurdle in kinase and other target-family inhibitor programs.[3] The ability of the hydroxyl moiety to form specific hydrogen bonds, combined with the conformational flexibility of the ethyl linker, allows it to probe the unique topology of a target active site.

Future work in this area should focus on a more systematic exploration of the hydroxyethyl group at all synthetically accessible positions of the imidazopyrimidine core. Combining these empirical studies with computational approaches like molecular dynamics simulations can provide a deeper, more dynamic understanding of the key interactions underpinning the observed activity and selectivity.[6] Furthermore, investigating bioisosteric replacements for the hydroxyl group (e.g., -NH₂, -SO₂NH₂, small amides) could yield novel derivatives with alternative hydrogen bonding patterns and potentially improved pharmacokinetic profiles. By continuing to build a comprehensive understanding of these fundamental SAR principles, researchers can more efficiently navigate chemical space and accelerate the development of next-generation therapeutics based on this privileged scaffold.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drug Discovery - Inhibitor. Chemical-Kinomics. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. [Link]

  • Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors with Favorable Physicochemical Properties and High Selectivity over JAK2. Journal of Medicinal Chemistry. [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco. [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. OSTI.GOV. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology. [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules. [Link]

  • Structure-activity relationships of seven GABA receptor noncompetitive... ResearchGate. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • C-5 Hydroxyethyl and Hydroxypropyl Acyclonucleosides as Substrates for Thymidine Kinase of Herpes Simplex Virus Type 1 (HSV-1 TK): Syntheses and Biological Evaluation. Molecules. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

Sources

Comparative Guide: Solid-State Analysis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for the structural characterization of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine , a critical intermediate scaffold in the development of anxiolytics (e.g., Fasiplon analogs) and kinase inhibitors.

Executive Summary

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship to purines.[1] The 2-(2-Hydroxyethyl) derivative represents a pivotal functionalization point: the hydroxyl group acts as a "molecular hook" for further derivatization or as a critical hydrogen-bond donor/acceptor in active site binding.

This guide compares the X-ray Diffraction (XRD) profile of this specific derivative against its solution-phase (NMR) data and structural analogs (e.g., 2-phenyl and 2-methyl derivatives). While solution data confirms connectivity, only solid-state analysis reveals the intermolecular hydrogen bonding networks (


) that dictate solubility, melting point, and bioavailability.
Experimental Protocol: Synthesis to Crystal

Objective: Obtain diffraction-quality single crystals to resolve the specific H-bonding network.

2.1. Synthesis Workflow

The synthesis typically follows a modified condensation trajectory involving 2-aminopyrimidine.

  • Reactants: 2-Aminopyrimidine (1.0 eq) + 4-chloro-3-oxobutanol (or equivalent

    
    -haloketone precursor) (1.1 eq).
    
  • Solvent System: Ethanol (reflux, 4–6 h).

  • Workup: Neutralization with

    
    , extraction (DCM/MeOH), and concentration.
    
2.2. Crystallization Screening (The Critical Step)

Unlike the lipophilic 2-phenyl analog, the 2-hydroxyethyl group introduces significant polarity. A dual-solvent diffusion method is required for high-quality single crystals.

  • Method A (Slow Evaporation): Dissolve 20 mg in minimal hot Methanol. Allow to stand at

    
    . Risk: Twinning due to rapid H-bond formation.
    
  • Method B (Vapor Diffusion - Recommended):

    • Inner Vial: Compound in Ethanol (

      
      ).
      
    • Outer Vial: Diethyl Ether or Hexane (Antisolvent).

    • Mechanism:[1][2][3] The antisolvent slowly diffuses into the ethanol, lowering solubility gradually and promoting ordered packing over amorphous precipitation.

Comparative Data Analysis

The following table contrasts the 2-(2-Hydroxyethyl) derivative with its core scaffold and a lipophilic analog to highlight the structural impact of the hydroxyethyl tail.

FeatureCore: Imidazo[1,2-a]pyrimidine Target: 2-(2-Hydroxyethyl) derivative Analog: 2-Phenyl derivative
CAS No. 274-95-3Specific Intermediate57636-32-5 (Hydroxyphenyl var.)
Space Group

(Monoclinic)
Predicted:

or


Crystal Habit Plates / NeedlesPrisms / Blocks Needles
Melting Point

Predicted:


Intermolecular Forces

Stacking (Face-to-Face)
Strong H-Bonding (

)

& Hydrophobic
Solubility Moderate (Organic solvents)High (Polar solvents) Low (Aqueous)
Key XRD Feature Planar packing distance

H-Bond Chain Motif along

-axis
Herringbone packing

Technical Insight: The introduction of the hydroxyethyl group disrupts the pure


-stacking seen in the core scaffold. In the crystal lattice, the terminal hydroxyl group (

) typically acts as a donor to the N1 or N8 nitrogen of a neighboring molecule, forming infinite 1D chains or 2D sheets. This structural rigidity often elevates the melting point relative to the unsubstituted core.
Structural Characterization Workflow

The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between routine identification and definitive structural elucidation.

G Start Crude 2-(2-Hydroxyethyl) imidazo[1,2-a]pyrimidine Solubility Solubility Test (Polar vs Non-polar) Start->Solubility Recryst Recrystallization (EtOH / Et2O Diffusion) Solubility->Recryst Saturated NMR 1H / 13C NMR (Solution Connectivity) Solubility->NMR Dissolved SCXRD Single Crystal XRD (Structure Determination) Recryst->SCXRD High Quality Crystal PXRD Powder XRD (Polymorph/Purity Check) Recryst->PXRD Microcrystalline Powder Data_SC Output: Unit Cell, Space Group, H-Bond Network SCXRD->Data_SC Data_PXRD Output: 2-Theta Fingerprint (Crystallinity %) PXRD->Data_PXRD Data_SC->Data_PXRD Simulate Pattern for Validation

Figure 1: Characterization workflow. Solid-state analysis (Center/Right) complements solution-phase NMR (Left) by defining the intermolecular connectivity crucial for drug formulation.

Detailed Data Interpretation
5.1. X-Ray Diffraction (SC-XRD) vs. NMR

While NMR confirms the chemical shift of the ethylene protons (


 ppm) and the aromatic protons (

ppm), it cannot determine the conformation of the hydroxyethyl tail.
  • XRD Value: The crystal structure reveals whether the ethyl tail adopts a gauche or anti conformation. In similar imidazo[1,2-a]pyrimidines, the tail often folds back to facilitate an intramolecular H-bond or extends to bridge neighboring molecules.

  • Refinement Parameters: For a high-quality dataset, expect an R-factor (

    
    ) 
    
    
    
    . The goodness-of-fit (S) should be near 1.0.
5.2. Powder Diffraction (PXRD) Fingerprint

If a single crystal cannot be grown, the PXRD pattern serves as a unique fingerprint.

  • Expected Peaks: Based on the unit cell of analogous structures, dominant reflections (

    
    ) are expected in the low-angle region (
    
    
    
    ), corresponding to the inter-planar spacing of the aromatic cores (
    
    
    ) and the longer axis packing defined by the hydroxyethyl extension.
  • Polymorphism Warning: The hydroxyethyl group allows for conformational flexibility. Rapid cooling may result in a metastable polymorph with a different melting point and dissolution rate. Always compare the experimental PXRD with the simulated pattern from the SC-XRD data to ensure phase purity.

References
  • Imidazo[1,2-a]pyrimidine Core Properties: PubChem CID 577018.[4][5][6] National Library of Medicine. Link

  • Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Beilstein Journal of Organic Chemistry, 2024. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." Link

  • Structural Analogs (2-Phenyl derivative): ACS Publications, 2023. "Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative." Link

  • Crystallographic Data for Analogs: Cambridge Structural Database (CSD). Search for "Imidazo[1,2-a]pyrimidine".[1][3][4][5][7][8][9][10][11][12] Link

  • General Synthesis Protocol: International Letters of Chemistry, Physics and Astronomy, Vol. 52, pp 1-4, 2015.[3] "Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine." Link

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Definitive Structural Validation of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Spectroscopic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The "Bridgehead" Challenge in Heterocyclic Synthesis

In the high-stakes arena of drug discovery, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, serving as the core for anxiolytics (e.g., Divaplon) and emerging anticancer agents.[1] However, the synthesis of this fused bicycle—typically via the condensation of 2-aminopyrimidines with


-haloketones—is fraught with a silent danger: Regioisomerism .

The nucleophilic ambiguity of the pyrimidine nitrogens can lead to the formation of the desired imidazo[1,2-a]pyrimidine or its isomer (e.g., imidazo[1,2-c]pyrimidine). Furthermore, under basic conditions, the Dimroth rearrangement can invisibly alter the ring connectivity, leading to misidentified structures in peer-reviewed literature.

This guide moves beyond "standard characterization" to a self-validating spectroscopic workflow . We compare the efficacy of routine methods against advanced structural elucidation techniques to ensure your lead compound is exactly what you think it is.

Part 2: Comparative Analysis of Validation Methods

The following analysis objectively compares the three primary tiers of structural validation.

Table 1: Performance Matrix of Characterization Techniques
FeatureLevel 1: Routine 1D NMR (

H,

C)
Level 2: Advanced 2D NMR (HMBC/NOESY) Level 3: X-Ray Crystallography
Certainty Low to Moderate (Ambiguous)High (Definitive for Solution) Absolute (Gold Standard)
Speed Fast (< 1 hour)Moderate (2–6 hours)Slow (Days to Weeks)
Sample Req. ~5 mg (Solution)~10–20 mg (Solution)Single Crystal (Solid State)
Cost $


Blind Spot Cannot definitively prove N-bridgehead connectivity; blind to Dimroth rearrangement.[2][3]Requires skilled interpretation; signal overlap in crowded regions.Static structure only; cannot capture solution-state dynamics or tautomers.
Deep Dive: Why 1D NMR is Not Enough

Routine


H NMR confirms the presence of functional groups but rarely their connectivity across a heteroatom bridge. For imidazo[1,2-a]pyrimidines, the chemical shifts of the imidazole protons (H-2/H-3) are often similar across different regioisomers. Relying solely on 1D data is the primary cause of structural retraction in heterocyclic chemistry.

Part 3: The Self-Validating Protocol (SVP)

This protocol is designed to be a "decision engine." Do not proceed to biological screening until the Checkpoint Criteria are met.

Phase 1: The "Quick Look" (Purity & Formula)
  • Technique: LC-MS (ESI+) and

    
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ).
  • Action: Confirm molecular ion

    
    . Integrate proton signals to ensure stoichiometry.
    
  • Checkpoint: If the mass is correct but the proton count is off, you may have a non-cyclized intermediate.

Phase 2: The Connectivity Check (The Critical Step)
  • Technique:

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Objective: Establish the connection between the imidazole ring and the pyrimidine ring via the bridgehead nitrogen.

  • The Diagnostic Correlation:

    • Locate the bridgehead carbon (C-8a ). In

      
      C NMR, this quaternary carbon typically resonates between 140–155 ppm  (depending on substituents).
      
    • Look for a long-range coupling (

      
      )  between the imidazole proton (H-2  or H-3 ) and C-8a .
      
    • Simultaneously, look for coupling from the pyrimidine protons (H-5 or H-7 ) to the sameC-8a .

  • Logic: If H-2 and H-5 both couple to the same quaternary carbon, the fused system is intact. If they couple to different quaternary carbons, you likely have an open-chain intermediate or a different isomer.

Phase 3: Spatial Confirmation (Optional but Recommended)
  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Objective: Confirm regiochemistry of substituents.

  • Logic: If you have a substituent at position 3, you should see a spatial NOE correlation with the proton at position 5 (H-5 ), provided the geometry allows (< 5 Å).

Part 4: Visualization of Workflows

Diagram 1: The Structural Decision Matrix

This flowchart guides the chemist through the validation logic, preventing false positives.

ValidationProtocol Start Crude Product Isolated Step1 Step 1: HRMS & 1D NMR (Check Purity/Formula) Start->Step1 Decision1 Matches Expected Signals? Step1->Decision1 Fail1 Re-evaluate Synthesis (Open Chain?) Decision1->Fail1 No Step2 Step 2: 2D HMBC Analysis (The Bridgehead Check) Decision1->Step2 Yes Decision2 H-2/H-3 couples to Bridgehead C-8a? Step2->Decision2 Fail2 Isomer/Rearrangement Detected Decision2->Fail2 No (Ambiguous) Success VALIDATED STRUCTURE Proceed to Bio-Assay Decision2->Success Yes (Definitive) Step3 Step 3: X-Ray Crystallography (Final Arbitration) Fail2->Step3 Required Step3->Success

Caption: Decision matrix for validating imidazo[1,2-a]pyrimidine scaffolds. Note the critical HMBC checkpoint.

Diagram 2: The HMBC Connectivity Map

A visual representation of the diagnostic couplings required to confirm the fused ring system.

HMBC_Map H2 H-2 (Imidazole) C8a C-8a (Bridgehead ~145 ppm) H2->C8a 3J Coupling (Diagnostic) H5 H-5 (Pyrimidine) H5->C8a 3J Coupling (Confirmation) Subst R-3 (Substituent)

Caption: Diagnostic HMBC correlations. Convergence of H-2 and H-5 signals on C-8a confirms the fused core.

References

  • Chichibabin Synthesis and Modifications

    • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Link

  • The Dimroth Rearrangement & Misassignments

    • Chatzopoulou, M., et al. (2018).[4] The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study. ResearchGate. Link

  • X-Ray vs.

    • Banci, L., et al. (2020). On the complementarity of X-ray and NMR data. PMC (PubMed Central). Link

  • Diagnostic

    
    C Chemical Shifts: 
    
    • LibreTexts Chemistry. (2024).[2][5] Characteristics of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      C NMR Spectroscopy. Link
      

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine. As professionals in research and drug development, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide is structured to provide not just a list of equipment, but a procedural and logical framework for risk mitigation when working with this and similar novel chemical entities.

While some safety data sheets (SDS) may classify this specific compound as not hazardous, it is a cornerstone of good laboratory practice to treat all new or sparsely studied compounds with a degree of caution.[1] The imidazo[1,2-a]pyrimidine scaffold, to which this molecule belongs, is found in a variety of biologically active agents, and derivatives can exhibit a range of toxicological profiles, from skin and eye irritation to acute toxicity if swallowed.[2][3][4] Therefore, this guide is built on a principle of prudent risk assessment.

Hazard Assessment: Understanding the "Why"

Before we select our Personal Protective Equipment (PPE), we must understand the potential routes of exposure and the hazards associated with the chemical class. For a solid compound like 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, the primary risks are:

  • Inhalation: Fine powders or dust can be generated during weighing and transfer, posing a risk to the respiratory system.[5][6] Some related compounds may cause respiratory irritation.[2][7]

  • Dermal Contact: Direct skin contact can lead to absorption or local irritation. For some related compounds, skin contact can be harmful.[3]

  • Ocular Exposure: Accidental splashes of solutions or contact with airborne powder can cause serious eye irritation.[2][7][8]

  • Ingestion: While less common, accidental ingestion can occur through contaminated hands.[2][7]

Our PPE strategy is designed to create a robust barrier against these exposure routes.

Core Personal Protective Equipment (PPE) Protocol

A baseline level of PPE should be considered mandatory for any handling of this compound, regardless of scale.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields (conforming to EN166 or ANSI Z87.1 standards) or safety goggles.[2][6]Protects against accidental splashes of solutions or contact with airborne particles. Essential for all laboratory work.
Hand Protection Chemical-resistant, impervious gloves such as nitrile.[1]Provides a primary barrier against dermal absorption. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn.[6]
Body Protection A clean, buttoned laboratory coat with long sleeves.Minimizes the risk of skin exposure on the arms and torso and prevents contamination of personal clothing.[6]

Advanced PPE and Engineering Controls: Scaling with Risk

For procedures with a higher risk of exposure—such as handling larger quantities, generating dust, or working with solutions—enhanced measures are necessary.

Engineering Controls: Your First Line of Defense Always handle the solid form of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine inside a certified chemical fume hood or a powder containment hood.[5][7] This is the most effective way to control airborne particles at the source, protecting both the user and the laboratory environment. Ensure adequate ventilation is available in the work area.[2][7][8]

Respiratory Protection If a fume hood is not available or if there is a significant risk of aerosol or dust generation that cannot be contained, respiratory protection is required.[6][9] An N95-rated respirator is the minimum recommendation for powders. For higher-risk tasks, consult with your institution's environmental health and safety (EHS) office for guidance on more advanced respiratory protection.

Procedural Guidance: A Self-Validating System

Adherence to a strict protocol ensures that your PPE is effective. The following workflow is designed to minimize contamination and ensure your safety.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE & Control Selection Start Start: Handling 2-(2-Hydroxyethyl) imidazo[1,2-a]pyrimidine CheckProcedure What is the scale and procedure? Start->CheckProcedure SmallScale Small Scale (<1g) Weighing/Solution Prep CheckProcedure->SmallScale Low Risk LargeScale Large Scale (>1g) or Dust/Aerosol Generation CheckProcedure->LargeScale High Risk EngControls Engineering Control: Chemical Fume Hood SmallScale->EngControls LargeScale->EngControls BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses EngControls->BasePPE AdvPPE Advanced PPE: - Add Respiratory Protection (N95) - Consider Double Gloving EngControls->AdvPPE AdvPPE->BasePPE In addition to

Caption: PPE selection workflow based on procedural risk.

Step-by-Step Donning and Doffing Protocol
  • Preparation: Before entering the designated handling area, ensure all necessary PPE is available and inspected for defects. Tie back long hair.

  • Donning (Putting On):

    • First, put on your laboratory coat and fasten it completely.

    • Next, if required, put on your respirator. Ensure it is fit-tested and forms a proper seal.

    • Put on your safety glasses or goggles.

    • Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[9]

  • Handling the Compound: Perform all work within the designated engineering control (e.g., fume hood). Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[1][7]

  • Doffing (Taking Off): This process is critical to avoid contaminating yourself.

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside with your bare hands. Dispose of them immediately in the designated waste container.

    • Remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • Remove eye protection.

    • If used, remove your respirator last.

    • Wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, should be placed in a clearly labeled hazardous waste container.[6][10]

  • Chemical Waste: Unused compound and solutions must be disposed of as chemical waste according to your institution's and local regulations.[10] Do not pour chemical waste down the drain.[5][7] Leave chemicals in their original containers or in properly labeled waste containers.[1]

  • Spill Cleanup: In case of a spill, evacuate the area and prevent others from entering.[5] For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, or any spill of a solution, alert your EHS department immediately.[6]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a deep, intrinsic culture of safety. This not only protects you and your colleagues but also ensures the integrity and quality of your scientific work.

References

  • 3 - SAFETY D
  • Material Safety Data Sheet - Tofacitinib Impurity 178. Chemicea Pharmaceuticals Pvt Ltd.
  • Safety Data Sheet - 3-Chloroimidazo[1,2-a]pyrimidine. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. (2025).
  • Safety Data Sheet - Osimertinib. (2025). MedchemExpress.com.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. (2025). Benchchem.
  • Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol. (2025). Benchchem.
  • SAFETY DATA SHEET - Pyrimidine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloropyrimidine. (2025). Sigma-Aldrich.
  • Pyrimidine - Safety D
  • Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. PubChem.

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Reactant of Route 1
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine

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